N6-Etheno 2'-deoxyadenosine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQIMTUYVDUWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867648 | |
| Record name | 3-(2-Deoxypentofuranosyl)-3H-imidazo[2,1-i]purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the role of N6-etheno 2'-deoxyadenosine in DNA damage
An In-depth Technical Guide to the Role of N6-etheno-2'-deoxyadenosine in DNA Damage
Authored by: A Senior Application Scientist
N6-etheno-2'-deoxyadenosine (εdA) is a significant exocyclic DNA adduct resulting from both endogenous metabolic processes and exposure to exogenous carcinogens. Arising primarily from lipid peroxidation and the chemical reactivity of vinyl chloride metabolites, εdA represents a critical nexus between oxidative stress, chronic inflammation, and genomic instability. Its potent miscoding properties during DNA replication lead to a distinct pattern of mutations, thereby implicating it as a key driver in the etiology of various human diseases, most notably cancer. This guide provides a comprehensive technical overview of the formation, mutagenic consequences, cellular repair mechanisms, and clinical significance of εdA. We will delve into the biochemical pathways that generate this lesion, the molecular basis of its mutagenicity, the enzymatic systems evolved to counteract its effects, and its emerging role as a clinical biomarker. Furthermore, this document furnishes detailed methodologies for the sensitive detection and quantification of εdA, offering researchers and drug development professionals a foundational resource for investigating its role in DNA damage and disease pathogenesis.
The Genesis of εdA: Formation and Chemical Identity
N6-etheno-2'-deoxyadenosine (εdA) is a structurally altered DNA base, categorized as an exocyclic adduct. This classification stems from the formation of an additional ring involving the exocyclic N6 amino group and the N1 nitrogen of the adenine base. This structural perturbation has profound implications for the DNA's helical integrity and its interaction with the cellular machinery of replication and repair.
Endogenous Formation: A Byproduct of Cellular Metabolism
The primary endogenous route to εdA formation is through lipid peroxidation (LPO), a consequence of oxidative stress where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cellular membranes. This process generates a cascade of reactive aldehydes.[1]
Key precursors to εdA include:
-
trans,trans-2,4-Decadienal (DDE): An important breakdown product of LPO that is cytotoxic and directly implicated in DNA damage.[2][3] The reaction mechanism involves the epoxidation of DDE, which then reacts with the 2'-deoxyadenosine base.[2][3]
-
4-oxo-2-nonenal (4-ONE) and 4-hydroxy-2-nonenal (4-HNE): These α,β-unsaturated aldehydes are major products of LPO and react efficiently with deoxyadenosine to form substituted etheno adducts.[4][5]
Chronic inflammation is a significant driver of sustained oxidative stress and LPO, leading to elevated background levels of εdA.[6] Tissues from patients with chronic inflammatory conditions often show elevated levels of etheno-DNA adducts.[7]
Exogenous Formation: Environmental and Industrial Carcinogens
Exposure to certain environmental carcinogens can also lead to the formation of εdA. The most well-characterized example is vinyl chloride , a known human carcinogen used in the production of polyvinyl chloride (PVC).[8] Its metabolites, chloroethylene oxide and chloroacetaldehyde, are highly reactive and readily attack DNA bases, including adenine, to form εdA.[8]
Chemical Structure of εdA
The formation of the etheno bridge fundamentally alters the shape and hydrogen-bonding capabilities of the adenine base.
Caption: Structure of εdA showing the etheno bridge.
The Mutagenic Consequences of εdA Lesions
The presence of εdA in the DNA template is a significant challenge for the cellular replication machinery. The etheno bridge disrupts the Watson-Crick hydrogen bonding face of the adenine base, preventing it from pairing correctly with thymine.
Miscoding and Mutational Signature
During DNA replication, DNA polymerases are forced to choose a nucleotide to insert opposite the εdA lesion. This process, known as translesion synthesis, is highly error-prone. Studies using shuttle vector systems in mammalian cells have demonstrated that εdA is highly mutagenic.[8]
The primary mutations induced by εdA are:
-
εdA → dG (leading to A→G transitions)
-
εdA → T (leading to A→T transversions)
-
εdA → dC (leading to A→C transversions)
In human cells, the most frequent mutation is the misincorporation of dCMP opposite the adduct, resulting in A→G transitions.[8] The efficient induction of A→T transversions is also a hallmark of this adduct and is thought to contribute to the A:T→T:A transversion signature observed in tumors associated with vinyl compound exposure.[9] This high mutagenic potential is comparable to that of other well-characterized etheno adducts.[8]
Caption: Error-prone replication past an εdA adduct.
Cellular Repair of εdA Adducts
To mitigate the genotoxic effects of lesions like εdA, cells have evolved sophisticated DNA repair pathways. The primary mechanism for the removal of εdA is the Base Excision Repair (BER) pathway, although direct reversal by AlkB family enzymes also plays a key role.
Direct Reversal by AlkB Family Dioxygenases
The 2-oxoglutarate/Fe(II)-dependent AlkB family of enzymes, including human homologs ALKBH2 and ALKBH3, can directly repair 1,N6-ethenoadenine (εA).[10] These enzymes catalyze the oxidative dealkylation of the adduct, restoring the original adenine base. The efficiency of this repair is dependent on the local DNA sequence context and whether the lesion is in single-stranded or double-stranded DNA.[10]
Base Excision Repair (BER)
BER is a multi-step process initiated by a specific DNA glycosylase that recognizes and excises the damaged base. For εdA, alkylpurine-DNA-N-glycosylase (APNG) has been identified as a key enzyme that recognizes the lesion.
The BER pathway proceeds as follows:
-
Recognition and Excision: A DNA glycosylase (e.g., APNG) recognizes the εdA adduct and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.
-
AP Site Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site.
-
Synthesis and Ligation: DNA polymerase β (Pol β) removes the baseless sugar phosphate and synthesizes a new nucleotide. Finally, DNA ligase seals the nick in the DNA backbone.
Caption: The multi-step Base Excision Repair pathway.
Clinical Significance and Biomarker Potential
The presence of εdA is not merely a molecular curiosity; it is a potent indicator of ongoing pathological processes and has significant clinical implications.
Association with Carcinogenesis
Numerous studies have linked elevated levels of εdA to an increased risk of cancer, particularly in organs susceptible to chronic inflammation. In hepatocellular carcinoma (HCC), εdA derived from oxidative stress is considered a driving force in carcinogenesis.[11] The constant generation of this mutagenic adduct in inflamed tissues, coupled with potential deficiencies in DNA repair, can lead to the accumulation of mutations in critical oncogenes or tumor suppressor genes, such as p53.[11]
εdA as a Biomarker
Given its origins, εdA serves as a valuable biomarker for several conditions:
-
Oxidative Stress and Lipid Peroxidation: Urinary or tissue levels of εdA can be used to quantify the extent of systemic oxidative stress.[6][7]
-
Inflammatory Diseases: Patients with chronic inflammatory conditions, such as viral hepatitis, often exhibit significantly higher levels of etheno adducts.[1]
-
Carcinogen Exposure: Elevated εdA can indicate exposure to environmental toxins like vinyl chloride or diesel exhaust.[7]
The ability to accurately measure εdA provides a window into the pro-mutagenic processes occurring within an individual, offering potential for early diagnosis, risk assessment, and monitoring therapeutic interventions.
Methodologies for εdA Detection and Quantification
The accurate measurement of εdA, which often exists at very low levels (e.g., 1 adduct per 10^7-10^8 nucleotides), requires highly sensitive and specific analytical techniques.[12]
Overview of Analytical Platforms
Several methods have been developed and validated for the quantification of εdA in biological samples. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.
| Method | Principle | Sensitivity | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation. | High (fmol-amol) | Gold standard; high specificity and accuracy due to use of stable isotope internal standards.[13] | Requires expensive instrumentation; complex sample preparation. |
| GC/MS | Gas chromatography separation of derivatized adducts followed by mass detection. | High | Very sensitive, especially with negative ion chemical ionization.[13] | Requires derivatization of the analyte; not suitable for thermolabile compounds. |
| HPLC-Fluorescence | Chromatographic separation followed by detection of the adduct's native fluorescence. | Moderate | Relatively accessible instrumentation; good for validation.[13] | Less specific than MS; potential for interfering fluorescent compounds. |
| ³²P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling, and separation by chromatography. | Very High | Extremely sensitive for detecting unknown adducts. | Use of radioactivity; can be semi-quantitative; labor-intensive. |
| Immunoassays | Use of monoclonal antibodies specific to the εdA adduct for enrichment or detection (e.g., ELISA). | Moderate to High | High throughput potential; can be used for immuno-enrichment prior to MS analysis.[12] | Antibody cross-reactivity can be an issue; requires highly specific antibodies. |
Experimental Protocol: LC-MS/MS Quantification of εdA in DNA
This protocol outlines a standard workflow for the sensitive quantification of εdA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is widely considered the most reliable method.[13][14]
Objective: To accurately quantify the number of εdA adducts per parent nucleoside in a purified DNA sample.
Materials:
-
Purified DNA sample (10-50 µg)
-
[¹⁵N₅]-εdA internal standard
-
Nuclease P1, Alkaline Phosphatase
-
HPLC-grade water, acetonitrile, and formic acid
-
Ultrafiltration units (e.g., 3 kDa MWCO)
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)
Methodology:
-
DNA Isolation and Purification:
-
Extract genomic DNA from tissue or cells using a standard phenol-chloroform or column-based method.
-
Ensure high purity of the DNA sample, with A260/A280 ratio ~1.8 and A260/A230 > 2.0.
-
-
Internal Standard Spiking:
-
Quantify the purified DNA using UV absorbance (A260).
-
To a known amount of DNA (e.g., 20 µg), add a precise amount of the stable isotope-labeled internal standard ([¹⁵N₅]-εdA). This is critical for accurate quantification, as it corrects for sample loss during preparation and variations in instrument response.
-
-
Enzymatic Hydrolysis of DNA:
-
Adjust the DNA sample to a buffer suitable for nuclease P1 (e.g., 20 mM sodium acetate, pH 5.2).
-
Add Nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Adjust the pH to ~8.0 using a suitable buffer (e.g., 100 mM Tris-HCl).
-
Add Alkaline Phosphatase and incubate at 37°C for another 2-4 hours (or overnight) to dephosphorylate the nucleotides into deoxynucleosides.
-
-
Sample Cleanup:
-
Remove the digestive enzymes, which can interfere with the analysis, by passing the hydrolyzed sample through a 3 kDa molecular weight cutoff ultrafiltration unit.
-
Collect the filtrate, which contains the deoxynucleosides.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the filtrate onto a reverse-phase C18 HPLC column. Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient is designed to separate εdA from the much more abundant canonical deoxynucleosides.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection on a triple quadrupole instrument.
-
MRM Transition for εdA: Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion (e.g., m/z 276 → 160).
-
MRM Transition for [¹⁵N₅]-εdA: Monitor the corresponding shifted transition for the internal standard (e.g., m/z 281 → 165).
-
-
The co-elution of the analyte and the internal standard with the correct retention time and MRM transitions provides high confidence in identification.
-
-
Quantification:
-
Generate a standard curve by analyzing known amounts of εdA and the internal standard.
-
Calculate the ratio of the peak area of the endogenous εdA to the peak area of the [¹⁵N₅]-εdA internal standard in the sample.
-
Determine the absolute amount of εdA in the sample by interpolating this ratio on the standard curve.
-
Normalize the result to the total amount of DNA analyzed, typically expressed as the number of εdA adducts per 10⁶ or 10⁷ parent deoxyadenosine nucleosides.
-
Conclusion and Future Perspectives
N6-etheno-2'-deoxyadenosine is a potent endogenous and exogenous DNA adduct that lies at the intersection of metabolic stress and genetic fidelity. Its formation via lipid peroxidation establishes a direct mechanistic link between chronic inflammation, oxidative damage, and the onset of mutations that can drive carcinogenesis. The distinct mutational signature of εdA underscores its importance in shaping the genomic landscape of tumors associated with inflammatory conditions and exposure to carcinogens like vinyl chloride.
Future research in this field will likely focus on several key areas:
-
Improving Diagnostic Utility: Developing higher-throughput and more cost-effective methods for εdA detection to translate its biomarker potential into routine clinical practice for cancer risk stratification and therapeutic monitoring.
-
Understanding Repair Pathway Dynamics: Elucidating the factors that govern the efficiency of εdA repair in different individuals and tissues, which could explain differential susceptibility to carcinogens.
-
Therapeutic Targeting: Exploring strategies to either reduce the endogenous formation of εdA (e.g., through targeted antioxidant therapies) or enhance its repair in high-risk populations.
A deeper understanding of the biology of εdA will continue to provide invaluable insights into the fundamental mechanisms of DNA damage and its role in human disease, paving the way for novel strategies in prevention and treatment.
References
-
Loureiro, A. P. M., et al. (1998). Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology, 11(9), 1078-1085. Retrieved from [Link]
-
Loureiro, A. P. M., et al. (1998). Formation of 1,N6-Etheno-2'-deoxyadenosine Adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology. Retrieved from [Link]
-
Nair, V., et al. (2014). Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis. Experimental and Therapeutic Medicine, 8(4), 1213-1218. Retrieved from [Link]
-
Jiang, Q., et al. (2021). Dual effects of N6-methyladenosine on cancer progression and immunotherapy. Molecular Cancer, 20(1), 1-18. Retrieved from [Link]
-
Deng, X., & Chen, J. (2022). DNA N6-methyldeoxyadenosine in mammals and human disease. Trends in Genetics, 38(5), 456-467. Retrieved from [Link]
-
He, Y., & Chen, J. (2023). Mammalian DNA N6-methyladenosine: Challenges and new insights. Genes & Diseases, 10(2), 435-438. Retrieved from [Link]
-
Moriya, M., et al. (1996). 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells. Biochemistry, 35(50), 16423-16427. Retrieved from [Link]
-
Chaudhary, A. K., et al. (2021). Aldehyde-Associated Mutagenesis—Current State of Knowledge. Chemical Research in Toxicology, 34(7), 1647-1667. Retrieved from [Link]
-
Cui, S., et al. (2014). Structures and mass spectra of the 1,N 6-etheno-2'-deoxyadenosine and 3,N 4etheno-2'-deoxycytidine standards. ResearchGate. Retrieved from [Link]
-
Li, M., et al. (2021). The exploration of N6-deoxyadenosine methylation in mammalian genomes. Cell & Bioscience, 11(1), 1-13. Retrieved from [Link]
-
Douki, T., et al. (2007). deoxyadenosine and 1,N2-etheno-2'-deoxyguanosine by 2,4-dinitrophenol and 1,3-dinitropyrene in presence of a bacterial nitroreductase. Journal of Biochemical and Molecular Toxicology, 21(3), 136-143. Retrieved from [Link]
-
Carvalho, V. M., et al. (1999). Formation of a Substituted 1,N6-Etheno-2'-deoxyadenosine Adduct by Lipid Hydroperoxide-Mediated Generation of 4-Oxo-2-nonenal. Chemical Research in Toxicology, 12(11), 1052-1057. Retrieved from [Link]
-
Senevirathne, S., et al. (2019). Sequence Dependent Repair of 1,N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. Retrieved from [Link]
-
Fernando, M. L., et al. (1996). Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA. Carcinogenesis, 17(8), 1711-1718. Retrieved from [Link]
-
Akasaka, S., & Grollman, A. P. (2000). Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 452(2), 169-177. Retrieved from [Link]
-
Chen, H. J., et al. (2000). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical Research in Toxicology, 13(1), 57-63. Retrieved from [Link]
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biological significance of N6-etheno 2'-deoxyadenosine adducts
Technical Guide: Biological Significance & Analytical Quantification of 1,N⁶-etheno-2'-deoxyadenosine ( dA)
Executive Summary
This technical guide provides a comprehensive analysis of
For researchers in drug development,
-
Safety Biomarker: Its accumulation signals off-target oxidative toxicity in pre-clinical models.
-
Therapeutic Target: Inhibition of its repair mechanisms (specifically ALKBH2) is a validated strategy to sensitize cancer cells to alkylating agents.
Chemical Etiology: Formation Pathways
Key Precursors
-
Endogenous: Lipid Peroxidation (LPO) generates 4-hydroxy-2-nonenal (4-HNE) and its epoxide derivative, 2,3-epoxy-4-hydroxynonenal . These highly reactive aldehydes react with the exocyclic amine of adenine.
-
Exogenous: Vinyl chloride is metabolically activated by CYP2E1 to chloroethylene oxide , which rearranges to chloroacetaldehyde , a direct etheno-forming agent.
Formation Mechanism
The reaction involves an initial nucleophilic attack by the N6-amino group of adenine on the aldehyde/epoxide, followed by ring closure at the N1 position and subsequent dehydration. This forms an etheno bridge (
Figure 1: Dual pathways of
Structural Biology & Mutagenicity
The biological danger of
Mutagenic Profile[1][2][3][4][5]
-
Base Pairing: During DNA replication, high-fidelity polymerases are stalled by
dA. Translesion synthesis (TLS) polymerases (e.g., Pol , Pol ) bypass the lesion but often with low fidelity. -
Base Substitution: The adduct sterically mimics Guanosine. Consequently, polymerases frequently incorporate Cytosine opposite
dA. -
Result: This leads to A:T
G:C transitions , the hallmark mutation signature of vinyl chloride exposure and chronic inflammation-driven carcinogenesis.
Cellular Defense Mechanisms
Mammalian cells employ two distinct strategies to repair
A. Base Excision Repair (BER)[5]
-
Enzyme: Alkyladenine DNA Glycosylase (AAG , also known as MPG).[1]
-
Mechanism: AAG recognizes the damaged base and cleaves the N-glycosidic bond, releasing the free
A base and creating an abasic (AP) site. -
Downstream: The AP site is processed by APE1, Pol
, and Ligase III/XRCC1.
B. Direct Reversal (Oxidative Dealkylation)[5]
-
Mechanism: This is a "suicide-free" direct repair. ALKBH2 is an Fe(II)/
-ketoglutarate-dependent dioxygenase.[3][4][5] It oxidizes the etheno bridge.[6] -
Reaction: The etheno bridge is epoxidized, hydrolyzed to a glycol intermediate, and finally released as glyoxal (dialdehyde), restoring the native Adenine without breaking the DNA backbone.
Figure 2: Comparison of AAG-mediated excision vs. ALKBH2-mediated direct reversal of
Analytical Methodology: Isotope Dilution LC-MS/MS
For drug development and toxicology, Isotope Dilution LC-MS/MS is the gold standard due to its absolute specificity and sensitivity (fmol range). Immunoassays (ELISA/Slot Blot) are prone to cross-reactivity and should be used only for high-throughput screening, not confirmation.
Protocol: Quantification of dA in Genomic DNA[10][11]
Reagents & Standards
-
Internal Standard (IS):
-etheno-2'-deoxyadenosine. (Essential for correcting matrix effects and recovery loss). -
Enzymes: DNAse I, Nuclease P1, Alkaline Phosphatase (for hydrolysis).
-
Columns: Bond Elut C18-OH or Oasis HLB (SPE); C18 Reverse Phase (LC).
Step-by-Step Workflow
-
DNA Isolation & Quality Control:
-
Isolate DNA from tissue/cells using a high-salt method (avoid phenol/chloroform if possible to reduce oxidation artifacts).
-
Crucial: Add antioxidants (e.g., BHT, Desferrioxamine) during lysis to prevent ex vivo artifactual formation of etheno adducts.
-
Quantify DNA (
) and ensure .
-
-
Enzymatic Hydrolysis:
-
Dissolve
DNA in buffer (10 mM Tris-HCl, 5 mM ). -
Spike with 100 fmol of
- dA IS . -
Digest with DNAse I and Nuclease P1 (
, 2 hrs) Phosphodiesterase/Alkaline Phosphatase ( , 1 hr). -
Result: Mixture of single nucleosides (dA, dG, dC, dT) and adducts.
-
-
SPE Enrichment (Critical Step):
-
Since
dA is present at trace levels (1 adduct per bases), bulk nucleosides must be removed. -
Load: Hydrolysate onto C18-OH SPE column.
-
Wash: 15% Methanol/Water (Removes unmodified dA, dG, dC, dT).
-
Elute: 30% Methanol/Water (Elutes
dA). -
Evaporate to dryness and reconstitute in mobile phase.
-
-
LC-MS/MS Analysis:
MS/MS Parameters Table[8]
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Role |
| 276.1 | 160.1 | 30 | 18 | Quantifier | |
| 281.1 | 165.1 | 30 | 18 | Internal Std | |
| dG (Monitor) | 268.1 | 152.1 | 25 | 15 | DNA Load Check |
Note: The transition
Clinical & Therapeutic Implications
A. Biomarker for Drug Safety (Tox)
In preclinical toxicology, elevated
-
Threshold: Background levels in healthy human leukocytes are typically
adducts per nucleotides. -
Flag: A >2-fold increase suggests significant oxidative stress liability.
B. Oncology: ALKBH2 Inhibitors
Many chemotherapy agents (e.g., alkylating agents) induce DNA damage intended to kill tumor cells. Upregulation of ALKBH2 in tumors confers resistance by repairing these lesions.
-
Strategy: Small molecule inhibitors of ALKBH2 are developed to block the "Direct Reversal" pathway (see Fig 2).
-
Efficacy Marker: In these trials,
dA accumulation in the tumor post-treatment serves as a pharmacodynamic biomarker, confirming that the ALKBH2 inhibitor effectively engaged its target and blocked repair.
References
-
Nair, J., Barbin, A., Velic, I., & Bartsch, H. (1999). Etheno DNA-base adducts as markers of inflammation-driven colon cancer. Chemical Research in Toxicology . Link
-
Pandya, G. A., & Moriya, M. (1996). 1,N6-Ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells. Biochemistry . Link
-
Duncan, T., et al. (2002).[3] Reversal of DNA alkylation damage by two human dioxygenases. Proceedings of the National Academy of Sciences (PNAS) . Link
-
Chen, H. J., & Chiu, W. L. (2005). Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. Chemical Research in Toxicology . Link
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer . Link
-
Fedeles, B. I., et al. (2015). The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. Journal of Biological Chemistry . Link
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- 2. academic.oup.com [academic.oup.com]
- 3. Reactome | ALKBH2 mediated reversal of alkylation damage [reactome.org]
- 4. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Oxidative demethylation of 1-meA damaged DNA by ALKBH2 [reactome.org]
- 6. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 1,N6-etheno-2'-deoxyadenosine in human urine by column-switching LC/APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
endogenous formation of N6-etheno 2'-deoxyadenosine in humans
Technical Monograph: Endogenous Formation, Quantitation, and Repair of 1,N⁶-Etheno-2'-Deoxyadenosine ( dA)
Mechanistic Origins: The Lipid Peroxidation Cascade
The formation of
The Chemical Pathway
The primary precursors are polyunsaturated fatty acids (PUFAs), particularly
-
Initiation: ROS abstracts a hydrogen atom from a methylene group in the PUFA, leading to the formation of lipid hydroperoxides.
-
Degradation: These hydroperoxides degrade into reactive aldehydes. The most significant for
dA formation is 4-hydroxy-2-nonenal (HNE) . -
Epoxidation: HNE is further oxidized to 2,3-epoxy-4-hydroxynonanal .[3]
-
Adduction: This bifunctional electrophile attacks the N1 and N⁶ positions of the adenine base in DNA.
-
Cyclization: The resulting intermediate undergoes cyclization and dehydration to form the stable 1,N⁶-etheno ring.
Visualization of the Pathway
The following diagram illustrates the cascade from membrane lipid oxidation to stable DNA lesion.
Figure 1: The endogenous pathway from lipid peroxidation to the formation of the mutagenic
Biological Consequences and Disease Association
Mutagenicity
The
-
Miscoding: High-fidelity polymerases often stall or incorporate Guanine opposite
dA. -
Result: This leads to A
G transition mutations (or A T transversions depending on the polymerase), a signature often observed in oxidative stress-related cancers.
Clinical Correlations
Elevated levels of
| Disease State | Tissue / Fluid | Pathological Driver | Reference |
| Wilson's Disease | Liver | Copper accumulation | [1] |
| Hemochromatosis | Liver | Iron overload | [1] |
| Chronic Hepatitis | Liver | Viral inflammation | [2] |
| Colorectal Cancer | Mucosa | Chronic inflammation (Crohn's/UC) | [3] |
Analytical Methodology: Isotope-Dilution LC-MS/MS
Experimental Protocol
Prerequisite: Synthesis or purchase of internal standard
Step 1: DNA Isolation & Hydrolysis
-
Caution: Avoid phenol-chloroform extraction if possible to prevent artifactual oxidation. Use a high-salt precipitation or silica-column method with added antioxidants (e.g., TEMPO or BHT) in lysis buffers.
-
Hydrolysis: Digest 50
g of DNA using a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase to yield single nucleosides. -
Spike: Add 50 fmol of
- dA internal standard before hydrolysis or immediately after to correct for recovery losses.
Step 2: Solid Phase Extraction (SPE) Enrichment
Endogenous levels are low (1–10 adducts per
-
Column: Bond Elut C18 or Oasis HLB.[4]
-
Wash: Water followed by 15% Methanol (removes unmodified nucleosides A, G, C, T).
-
Elution: 30% Methanol (elutes
dA and internal standard). -
Concentration: Lyophilize to dryness and reconstitute in 20
L water.
Step 3: LC-MS/MS Parameters[4]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.8
m).
MRM Transitions Table:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Loss Description |
| m/z 276.1 | m/z 160.1 | Loss of deoxyribose (-116 Da) | |
| m/z 281.1 | m/z 165.1 | Loss of deoxyribose (-116 Da) |
Analytical Workflow Diagram
Figure 2: The "Gold Standard" Isotope Dilution Mass Spectrometry workflow for
Repair Mechanisms and Therapeutic Implications
The persistence of
The AAG Glycosylase Pathway
The enzyme Alkyladenine DNA Glycosylase (AAG) (also known as MPG) is the specific glycosylase that recognizes and excises
-
Recognition: AAG flips the
dA base out of the double helix into its active site. -
Excision: It cleaves the N-glycosidic bond, releasing the free etheno base and creating an Abasic (AP) site.
-
Processing: AP Endonuclease 1 (APE1) nicks the backbone.
-
Resynthesis: DNA Polymerase
inserts the correct nucleotide (dT). -
Ligation: DNA Ligase III/XRCC1 seals the nick.
Note: The ALKBH family (specifically ALKBH2 and ALKBH3) can also repair etheno adducts via direct reversal (oxidative demethylation), though AAG is the dominant pathway for
Repair Pathway Diagram
Figure 3: The Base Excision Repair (BER) cycle mediated by AAG/MPG.
Therapeutic Relevance
-
AAG Inhibitors: In cancer therapy, inhibiting AAG can sensitize tumor cells to alkylating agents. However, for
dA, AAG inhibition might increase mutagenesis in tissues with high oxidative stress. -
Biomarker Utility: Urinary excretion of
dA (the excised base) serves as a non-invasive biomarker for whole-body oxidative stress and the efficacy of antioxidant therapies.
References
-
Nair, J., et al. (2006). "Lipid peroxidation-induced DNA damage in cancer-prone inflammatory diseases: a review of published adduct types and levels in humans." Carcinogenesis.
-
Bartsch, H. & Nair, J. (2004). "Oxidative stress and lipid peroxidation-derived DNA-lesions in inflammation driven carcinogenesis."[2] Cancer Detection and Prevention.
-
Chen, H.J., et al. (2011). "Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine." Chemical Research in Toxicology.
-
Fu, D., et al. (2012). "Human Alkyladenine DNA Glycosylase: Mechanism and Disease." DNA Repair.
-
Pang, B., et al. (2007). "Lipid peroxidation dominates the chemistry of DNA adduct formation in a mouse model of inflammation." Carcinogenesis.
Sources
- 1. Quantification of 1,N6-etheno-2'-deoxyadenosine in human urine by column-switching LC/APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DNA Adducts with Lipid Peroxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Link Between Human Alkyladenine DNA Glycosylase and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
sources of exposure leading to N6-etheno 2'-deoxyadenosine
Technical Guide: Sources, Mechanism, and Quantification of 1,N⁶-etheno-2'-deoxyadenosine ( dA)[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1,N⁶-etheno-2'-deoxyadenosine (
This guide is designed for researchers in toxicology and drug development. It details the dual origins of
The Mechanistic Core: Chemistry of Formation
The formation of
The Vinyl Chloride (Exogenous) Pathway
Vinyl chloride (VC) is metabolically activated by Cytochrome P450 2E1 (CYP2E1) to form chloroethylene oxide (CEO). CEO spontaneously rearranges to chloroacetaldehyde (CAA) , a bifunctional alkylating agent. CAA reacts with adenine to form the etheno bridge.
The Lipid Peroxidation (Endogenous) Pathway
Oxidative stress triggers the peroxidation of
Figure 1: Dual pathways for
Sources of Exposure[3][4][5][6]
Exogenous Sources (Industrial & Environmental)
Exposure to specific industrial chemicals leads to high loads of
| Precursor Chemical | Primary Metabolite | Mechanism of Action | Target Tissues |
| Vinyl Chloride (VC) | Chloroethylene Oxide | Alkylation of N1/N6 via haloaldehyde intermediate. | Liver (Angiosarcoma), Lung |
| Urethane (Ethyl Carbamate) | Vinyl Carbamate Epoxide | Metabolic activation to reactive epoxide. | Lung, Liver |
| Acrylonitrile | 2-Cyanoethylene Oxide | Epoxide reacts directly with adenine.[1] | Brain, Lung |
| Alcohol (Ethanol) | Acetaldehyde | Induction of CYP2E1 + ROS generation | Liver, Esophagus |
Endogenous Sources (Metabolic)
Even in the absence of chemical exposure, "background" levels of
-
Lipid Peroxidation (LPO): The primary driver.
-6 PUFAs (Linoleic, Arachidonic acid) oxidize to form 4-hydroxy-2-nonenal (HNE) and ONE.[1] While HNE forms propano adducts, ONE is the specific precursor for etheno adducts.[1] -
Chronic Inflammation: Macrophages and neutrophils release Reactive Oxygen Species (ROS) (e.g., superoxide, hypochlorous acid), accelerating LPO and increasing
dA burden in inflamed tissues (e.g., ulcerative colitis, hepatitis).[1]
Analytical Methodology: Quantification by LC-MS/MS
The gold standard for quantifying
Protocol Overview
Objective: Quantify
Step-by-Step Workflow
Step 1: DNA Isolation & Quality Control
-
Isolate DNA using a chaotropic salt method (e.g., NaI) or phenol-chloroform.[1] Avoid commercial silica columns if they introduce oxidative stress during lysis.
-
QC:
must be > 1.8. -
Spike-In: Add a known amount of Internal Standard (e.g., 50 fmol
- dA) to the DNA solution before hydrolysis to account for all recovery losses.
Step 2: Enzymatic Hydrolysis
Digest DNA to single nucleosides.
-
Buffer: 10 mM Tris-HCl (pH 7.4), 15 mM MgCl
. -
Enzyme Cocktail:
-
DNase I: Nicks DNA backbone.
-
Phosphodiesterase I (Snake Venom): Releases 5'-monophosphates.
-
Alkaline Phosphatase: Removes phosphate groups to yield nucleosides.
-
-
Incubation: 37°C for 4–6 hours.
Step 3: Enrichment (Solid Phase Extraction)
Remove normal nucleosides (dA, dG, dC, T) to prevent ion suppression in the MS.[1]
-
Column: C18 SPE cartridge or Phenyl-Boronic Acid (PBA) column.
-
Wash: Water (removes salts).
-
Elution: Methanol/Water (gradient).
dA is more hydrophobic than unmodified dA and elutes later. -
Dry: Evaporate eluate under nitrogen; reconstitute in mobile phase.
Step 4: LC-MS/MS Analysis
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Analyte (
dA): 276 160 (Loss of deoxyribose). -
Internal Standard (
- dA): 281 165. -
Reference (dA): Monitor dG/dA in a separate diluted run to quantify total DNA.
-
Figure 2: Analytical workflow for the quantification of
Biological Consequences & Repair[2][4][7][8][9][10][11]
Mutagenicity
34-
Error Prone Replication: Translesion synthesis (TLS) polymerases are required to bypass the lesion.
-
Mutation Spectrum:
Repair Mechanisms
Cells possess specific pathways to excise
-
Base Excision Repair (BER):
-
Direct Reversal (Oxidative Dealkylation):
-
Enzymes: ALKBH2 and ALKBH3 (AlkB homologues).
-
Mechanism: These Fe(II)/
-ketoglutarate-dependent dioxygenases oxidize the etheno bridge, releasing the carbon atoms as glyoxal/aldehyde byproducts and restoring the normal Adenine base without breaking the DNA backbone.
-
References
-
Mutagenicity of 1,N6-ethenodeoxyadenosine in mammalian cells. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2,4-decadienal. Source: Chemical Research in Toxicology URL:[Link]
-
Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins. Source: Journal of the American Chemical Society URL:[Link]
-
LC-MS/MS quantification of etheno-DNA adducts in human DNA. Source: Chemical Research in Toxicology URL:[Link]
-
Vinyl Chloride and its metabolites: Mechanism of Carcinogenicity. Source: IARC Monographs / NIH URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 4. Direct Repair of 3,N4-Ethenocytosine by the Human ALKBH2 Dioxygenase is blocked by the AAG/MPG Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinyl Halides (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
N6-etheno-2'-deoxyadenosine (εdA) in Carcinogenesis: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of 1,N6-etheno-2'-deoxyadenosine (εdA) , a highly mutagenic exocyclic DNA adduct. It serves as a critical bridge between oxidative stress, lipid peroxidation (LPO), and the initiation of carcinogenesis. This document details the molecular mechanisms of εdA formation, its specific mutagenic signatures (A→T transversions), and the dual-pathway cellular repair systems (BER and Direct Reversal).[1] Furthermore, it provides a validated, step-by-step LC-MS/MS protocol for the quantification of εdA in biological matrices, designed for researchers in toxicology and oncology.
Molecular Mechanisms of Formation
εdA is not merely a byproduct of exogenous toxin exposure; it is a ubiquitous lesion arising from both environmental carcinogens and endogenous metabolic processes.[2]
Endogenous Formation: The Lipid Peroxidation Pathway
The primary endogenous source of εdA is the oxidative degradation of ω-6 polyunsaturated fatty acids (PUFAs), such as linoleic and arachidonic acid.[1]
-
Mechanism: Reactive Oxygen Species (ROS) initiate lipid peroxidation, generating reactive aldehydes like trans-4-hydroxy-2-nonenal (HNE) and 2,3-epoxy-4-hydroxynonanal .
-
Reaction: These electrophilic aldehydes react with the exocyclic nitrogen (N6) and the N1 position of the adenine base in DNA, cyclizing to form the etheno ring.
Exogenous Formation: Vinyl Chloride Exposure
Vinyl chloride (VC) is a potent hepatocarcinogen.
-
Metabolism: VC is metabolized by CYP2E1 into chloroethylene oxide (CEO) , a highly reactive epoxide.
-
Adduct Formation: CEO alkylates adenine to form εdA. This pathway is historically significant in occupational angiosarcoma and hepatocellular carcinoma (HCC).
Visualization: Formation Pathways
The following diagram illustrates the dual origin of εdA.
Figure 1: Dual pathways for εdA formation via endogenous lipid peroxidation and exogenous vinyl chloride metabolism.
Mutagenic Potential & Carcinogenesis
εdA is a blocking lesion that impedes high-fidelity DNA polymerases, often necessitating translesion synthesis (TLS) polymerases, which are error-prone.
Mutational Signature
The steric hindrance of the etheno ring disrupts Watson-Crick base pairing.
-
Primary Mutation: A→T Transversion . This is the hallmark mutation of vinyl chloride exposure.
-
Secondary Mutations: A→G transitions and A→C transversions.[1]
-
Mechanism: During replication, the εdA adduct can rotate into a syn conformation, mimicking a thymine, which instructs the polymerase to incorporate an Adenine (A) opposite the lesion, resulting in an A:A mismatch that resolves to a T:A pair in the next round.
Impact on Tumor Suppressors[3]
-
TP53: εdA adducts have been mapped to specific "hotspots" in the p53 gene, notably codon 249 .[3] Mutations here inactivate p53, a critical step in the development of hepatocellular carcinoma (HCC).[3]
Table 1: Mutagenic Profile of εdA
| Parameter | Characteristic | Mechanistic Basis |
| Major Mutation | A → T Transversion | Misincorporation of A opposite εdA (syn conformation) |
| Minor Mutations | A → G, A → C | Misincorporation of C or G |
| Replication Block | Moderate to High | Etheno ring interferes with polymerase active site |
| Key Gene Target | TP53 (Codon 249) | Sequence context favors adduct formation/persistence |
| Associated Cancer | Angiosarcoma, HCC | Chronic inflammation (LPO) or VC exposure |
Cellular Defense: Repair Mechanisms
The persistence of εdA is determined by the balance between formation and repair. Two distinct pathways compete to remove this lesion.
Base Excision Repair (BER)[1]
-
Enzyme: Alkyladenine DNA Glycosylase (AAG) , also known as MPG.[4][5]
-
Action: AAG recognizes the damaged base, flips it out of the helix, and cleaves the N-glycosidic bond, releasing the free base (εAde) and creating an abasic (AP) site.
-
Downstream: The AP site is processed by APE1, Pol β, and Ligase III/XRCC1.
Direct Reversal (ABH Pathway)
-
Action: ALKBH2 is an Fe(II)/α-ketoglutarate-dependent dioxygenase. It directly reverses the damage by oxidative dealkylation. The etheno bridge is oxidized, releasing the aldehyde (e.g., glyoxal) and restoring the unmodified Adenine.
-
Significance: ALKBH2 is the primary repair enzyme for εdA in double-stranded DNA (dsDNA), whereas AAG is ubiquitous but can be inhibited by other adducts (e.g., εC).
Figure 2: Competing repair pathways for εdA: Excision via AAG vs. Direct Reversal via ALKBH2.
Technical Protocol: LC-MS/MS Quantification
Objective: Accurate quantification of εdA in tissue DNA. Principle: Isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest specificity and sensitivity (fmol range).
Reagents & Standards
-
Internal Standard (IS): [15N5]-εdA or [13C]-εdA (Must be added before hydrolysis).
-
Enzymes: Micrococcal Nuclease (MN), Spleen Phosphodiesterase (SPD), Alkaline Phosphatase (ALP).
-
Buffer: 10 mM Tris-HCl / 5 mM MgCl2 (pH 7.4).
Step-by-Step Workflow
Step 1: DNA Isolation & Quality Control
-
Isolate DNA using a phenol-chloroform or high-salt method (avoid columns that may lose small fragments).
-
Ensure A260/A280 ratio > 1.8.
-
Critical: Add antioxidant (e.g., BHT or Desferal) during lysis to prevent ex vivo oxidation.
Step 2: Enzymatic Hydrolysis
-
Dissolve 50 µg DNA in 100 µL hydrolysis buffer.
-
Spike IS: Add 50 fmol of [15N5]-εdA.
-
Add MN (2 U) and SPD (0.05 U); incubate at 37°C for 3 hours.
-
Add ALP (2 U); incubate at 37°C for 1 hour.
-
Result: Mixture of single nucleosides (dA, dG, dC, dT) and adducts.
Step 3: Sample Enrichment (Solid Phase Extraction)
-
Why: To remove bulk normal nucleosides that cause ion suppression.
-
Column: OASIS HLB or equivalent.
-
Load: Hydrolysate.
-
Wash: Water (removes salts/buffer).
-
Elute: 20% Methanol (elutes εdA; normal bases elute earlier or later depending on pH).
-
Evaporate to dryness and reconstitute in 20 µL mobile phase.
Step 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm).
-
Mobile Phase:
-
Gradient: 0-5 min (1% to 20% B).
-
MS Source: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions:
-
εdA: m/z 276.1 → 160.1 (loss of deoxyribose).
-
[15N5]-εdA: m/z 281.1 → 165.1.
-
Visualization: Analytical Workflow
Figure 3: Optimized LC-MS/MS workflow for εdA quantification.
References
-
Bartsch, H., & Nair, J. (2000). New DNA-based biomarkers for oxidative stress and cancer chemoprevention studies.[2] European Journal of Cancer. Link
-
Nair, J., et al. (2014). Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS. Chemical Research in Toxicology. Link
-
Fu, D., et al. (2012). Direct Repair of 3,N4-Ethenocytosine by the Human ALKBH2 Dioxygenase is blocked by the AAG/MPG Glycosylase.[4][5] DNA Repair. Link
-
Pandya, G. A., & Moriya, M. (1996).[3] 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells.[3] Biochemistry. Link
-
Wang, Y., et al. (2013). Oxidative Stress-Induced 1,N6-ethenodeoxyadenosine Adduct Formation Contributes to Hepatocarcinogenesis.[8] Experimental and Therapeutic Medicine. Link
Sources
- 1. AlkB homolog 2 (ABH2) mediated repair of ethenoadenine lesions in mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New DNA-based biomarkers for oxidative stress and cancer chemoprevention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The generation of carcinogenic etheno-DNA adducts in the liver of patients with nonalcoholic fatty liver disease - Linhart - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Repair of 3,N4-Ethenocytosine by the Human ALKBH2 Dioxygenase is blocked by the AAG/MPG Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential repair of etheno-DNA adducts by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
methods for detecting N6-etheno 2'-deoxyadenosine in DNA
Quantification of N6-etheno-2'-deoxyadenosine ( dA) in Genomic DNA
High-Sensitivity Protocols for LC-MS/MS and Immunoassays
Executive Summary
This guide details two validated methodologies for
-
Isotope Dilution LC-MS/MS: The quantitative gold standard, offering femtomolar sensitivity and structural specificity.
-
Competitive ELISA: A high-throughput screening tool for semi-quantitative analysis.
Mechanistic Background & Biological Significance
Formation Pathway
The formation of
Figure 1: Pathway of
Method 1: Isotope Dilution LC-MS/MS (Gold Standard)
Objective: Absolute quantification of
Critical Reagents
-
Internal Standard:
-1, -etheno-2'-deoxyadenosine (Cambridge Isotope Laboratories or similar). -
Enzymes: DNase I (Recombinant), Snake Venom Phosphodiesterase (SVP), Alkaline Phosphatase (CIP).
-
Antioxidants: Deferoxamine (Desferal) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
-
SPE Columns: Oasis HLB (Waters) or Bond Elut LC18-OH (Agilent).[3]
Protocol Workflow
Step 1: DNA Isolation with Artifact Suppression
Standard commercial kits often induce oxidation. Use a modified chaotropic method.
-
Lyse tissue/cells in Lysis Buffer containing 100 µM Deferoxamine and 2 mM TEMPO .
-
Why? Prevents metal-catalyzed oxidation of normal dA to
dA during lysis.
-
-
Precipitate DNA using isopropanol. Wash with 70% ethanol.
-
Resuspend DNA in water. Treat with RNase A and RNase T1.
-
Critical: RNA contains
A at levels 10-100x higher than DNA. Incomplete RNA removal causes false positives.
-
Step 2: Enzymatic Hydrolysis & Internal Standardization
-
Take 50 µg of DNA in 100 µL buffer (10 mM Tris-HCl, pH 7.4, 5 mM MgCl
). -
Spike: Add 50 fmol of
- dA Internal Standard. -
Add DNase I (20 U); incubate at 37°C for 30 min.
-
Add SVP (0.05 U) and CIP (20 U); incubate at 37°C for 1 hour.
-
Filter through a 3 kDa molecular weight cutoff filter to remove enzymes.
Step 3: Solid Phase Extraction (Enrichment)
Normal nucleosides (dA, dG, dC, dT) outnumber adducts by
-
Condition Oasis HLB column with 1 mL Methanol, then 1 mL Water.
-
Load hydrolysate.
-
Wash: 2 mL Water (removes salts and bulk unmodified nucleosides).
-
Elute: 1 mL 40% Methanol in water.
-
Evaporate eluate to dryness (SpeedVac) and reconstitute in 20 µL mobile phase.
Step 4: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 0% B for 2 min, ramp to 30% B over 10 min.
-
MS Mode: Positive Electrospray Ionization (+ESI), SRM.
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|
|
Method 2: Competitive ELISA (Screening)
Objective: High-throughput screening of large sample cohorts.
Principle: A monoclonal antibody (Clone 1G4) specific for etheno-adducts competes for binding between the sample DNA and immobilized
Critical Reagents
-
Primary Antibody: Anti-ethenoadenosine clone 1G4 (commercially available).
-
Coating Antigen:
dA conjugated to BSA or Keyhole Limpet Hemocyanin (KLH). -
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG.
Protocol Workflow
-
Coating: Coat 96-well plate with
dA-conjugate (50 ng/well) in PBS overnight at 4°C. -
Blocking: Wash plate and block with 1% Casein or BSA for 1 hour.
-
Sample Prep: Heat denature sample DNA (100°C for 5 min) and snap cool on ice.
-
Why? Antibodies bind ssDNA more efficiently than dsDNA.
-
-
Competition: Mix sample DNA (50 µL) with Primary Antibody (50 µL) in a separate tube. Incubate 30 min.
-
Transfer: Transfer the mixture to the coated plate. Incubate 90 min at 37°C.
-
Logic: If the sample contains
dA, the antibody binds the sample and cannot bind the plate. High signal = Low adduct level.
-
-
Detection: Add Secondary Antibody-HRP. Develop with TMB substrate. Stop with H
SO . -
Analysis: Read absorbance at 450 nm. Calculate concentration using a standard curve of synthetic
dA.
Comparative Analysis & Workflow Logic
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the appropriate detection methodology.
Performance Metrics
| Feature | LC-MS/MS (Isotope Dilution) | Competitive ELISA |
| Sensitivity (LOD) | ~0.5 fmol / µg DNA | ~50 fmol / µg DNA |
| Specificity | Absolute (Mass + Fragmentation) | Moderate (Cross-reactivity possible) |
| Throughput | Low (20-30 samples/day) | High (96-384 samples/day) |
| Sample Requirement | 10 - 50 µg DNA | 1 - 5 µg DNA |
| Cost per Sample | High ( | Low ($) |
Scientific Integrity: Troubleshooting & QC
Artifact Control (The "Ghost" Signal)
Oxidation of adenine during sample preparation is the most common source of error.
-
Validation: Process a "Blank" DNA sample (calf thymus DNA treated with antioxidants) alongside samples. If the blank shows high
dA, your lysis buffer is generating artifacts. -
Solution: Always use Deferoxamine (chelates iron) and TEMPO (scavenges radicals) in all buffers up to the SPE step.
Internal Standard Recovery
In LC-MS/MS, monitor the recovery of the
-
Acceptable Range: 50% - 110%.
-
Low Recovery (<40%): Indicates inefficient hydrolysis or loss during SPE. Check enzyme activity and SPE elution strength.
RNA Contamination
-
Risk: If RNA is not removed, it may hydrolyze and co-elute or cause ion suppression.
-
QC: Monitor the transition for Guanosine (RNA marker) during MS to ensure RNA removal is complete.
References
-
Nair, J., et al. (1995). "1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine in liver DNA from humans and untreated rodents detected by immunoaffinity/32P-postlabelling." Carcinogenesis. Link
-
Chen, H.J., et al. (2001). "Ultrasensitive UPLC-MS-MS method for the quantitation of etheno-DNA adducts in human urine." Chemical Research in Toxicology. Link
-
Ham, A.J., et al. (2004). "Molecular dosimetry of N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine in rats exposed to vinyl chloride." Carcinogenesis. Link
-
Pang, B., et al. (2014). "Lipid peroxidation dominates the complex DNA adduct distributions in human colorectal tissues." Journal of Biological Chemistry. Link
-
IARC Monographs. (2012). "Vinyl Chloride."[1][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link
Sources
- 1. Etheno-DNA base adducts as tools in human cancer aetiology and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Adductomics by mass tag prelabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS analysis of N6-etheno 2'-deoxyadenosine in urine
High-Sensitivity Quantification of Urinary -etheno-2'-deoxyadenosine ( dA) by Isotope Dilution LC-MS/MS[1]
Introduction & Biological Context
Because
Mechanistic Pathway
The following diagram illustrates the formation of
Figure 1: The etheno-adduct pathway. Reactive aldehydes (4-HNE) generated from LPO attack DNA bases, forming
Analytical Strategy & Challenges
Quantifying
-
Ultra-Trace Abundance: Levels are typically in the femtomole (fmol) range per mL of urine.
-
Matrix Complexity: Urine contains high salt concentrations and isobaric interferences that cause significant ion suppression in ESI-MS.
Our Solution: We utilize Isotope Dilution Mass Spectrometry (ID-MS) . By spiking the sample with a stable isotope-labeled internal standard (
Materials & Reagents
-
Analytes:
-etheno-2'-deoxyadenosine ( dA).[1][2][3][4][5][6] -
Internal Standard (IS):
- dA (or - dA).[1] Note: Do not use structural analogs; isotopic labeling is required for accurate compensation. -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).
-
SPE Cartridges: Oasis HLB (Waters, 3cc, 60mg) or Bond Elut C18-OH (Agilent). The HLB (Hydrophilic-Lipophilic Balance) is preferred for its ability to retain polar nucleosides while washing away salts.
Experimental Protocol
Sample Preparation (Enrichment)
Rationale: Direct injection of urine is not feasible due to sensitivity limits and salt content. SPE enrichment is mandatory.
-
Thawing: Thaw urine samples on ice. Vortex for 30s and centrifuge at 3,000 x g for 5 min to remove precipitates.
-
Spiking: Transfer 1.0 mL of supernatant to a clean tube. Add 10
L of Internal Standard solution (10 nM - dA). Vortex to equilibrate. -
SPE Conditioning (Oasis HLB):
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading: Load the 1 mL spiked urine sample onto the cartridge. Flow rate: ~1 mL/min (gravity or low vacuum).
-
Washing:
-
Wash with 1 mL Water (removes salts/urea).
-
Wash with 1 mL 5% Methanol in Water (removes highly polar interferences).
-
-
Elution: Elute analytes with 1 mL 100% Methanol .
-
Drying: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Dissolve residue in 100
L of mobile phase (95% Water / 5% ACN + 0.1% FA). Centrifuge at 14,000 x g for 10 min before LC injection.
LC-MS/MS Instrumentation & Conditions[8]
Chromatography (UHPLC)
-
Column: ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8
m). Rationale: T3 bonding technology provides superior retention for polar nucleosides compared to standard C18. -
Mobile Phase A: Water + 0.01% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 98 | 2 | Initial Hold |
| 1.0 | 98 | 2 | Desalting |
| 6.0 | 80 | 20 | Linear Gradient |
| 6.1 | 5 | 95 | Wash |
| 8.0 | 5 | 95 | Hold Wash |
| 8.1 | 98 | 2 | Re-equilibration |
| 10.0 | 98 | 2 | End |
Mass Spectrometry (Triple Quadrupole)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
MRM Transitions
The transition from the protonated parent ion to the protonated base (loss of the deoxyribose sugar moiety, -116 Da) is the specific fragmentation pathway for nucleosides.
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Type |
| 276.1 | 160.1 | 25 | 18 | Quantifier | |
| 276.1 | 133.1 | 25 | 22 | Qualifier | |
| 281.1 | 165.1 | 25 | 18 | Internal Std |
Workflow Visualization
Figure 2: Step-by-step experimental workflow from urine collection to data quantification.[8]
Validation & Quality Control
To ensure Scientific Integrity , the following parameters must be validated:
-
Creatinine Normalization: Urinary flow rate varies. All
dA values must be normalized to urinary creatinine (units: fmol dA / mol creatinine). -
Recovery: Absolute recovery from SPE should be assessed. Typical recovery for
dA using HLB cartridges is >85%. -
Matrix Effect: Compare the slope of a calibration curve in water vs. a post-extraction spiked urine matrix. The use of
- dA usually corrects for matrix suppression, but suppression should not exceed 20% for optimal sensitivity. -
Sensitivity:
-
LOD (Limit of Detection): Typically ~0.5 fmol on-column.
-
LOQ (Limit of Quantitation): Typically ~1.5 fmol on-column.
-
Expert Insights & Troubleshooting
-
Isomer Separation: Be aware that other etheno adducts (like
-ethenoadenine, the free base) may exist. The loss of the sugar moiety ( 116) distinguishes the nucleoside ( dA) from the base. Ensure your chromatography separates the nucleoside from potential isobaric interferences. -
PH Stability:
dA is stable at physiological pH but can degrade in highly alkaline conditions. Ensure urine is not stored with strong alkaline preservatives. -
Carryover: Etheno adducts are "sticky." Include a blank injection (Acetonitrile) between high-concentration samples to prevent false positives.
References
-
Cui, S., et al. (2014). Ultrasensitive UPLC-MS-MS method for the quantitation of etheno-DNA adducts in human urine. Free Radical Biology and Medicine.
-
Chen, H.J., et al. (2006).[9] Effect of gender and cigarette smoking on urinary excretion of etheno DNA adducts in humans measured by isotope dilution gas chromatography/mass spectrometry. Toxicology Letters.
-
Nair, J., et al. (2007). Lipid peroxidation-induced DNA damage in cancer-prone inflammatory diseases: a review of published adduct types and levels in humans. Free Radical Biology and Medicine.
-
Gonzalez-Reche, L.M., et al. (2002). Quantification of 1,N6-etheno-2'-deoxyadenosine in human urine by column-switching LC/APCI-MS/MS.[6] Chemical Research in Toxicology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarkers of nucleic acid oxidation – A summary state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Simultaneous determination of O6-methyl-2′-deoxyguanosine, 8-oxo-7,8-dihydro-2′-deoxyguanosine, and 1,N6-etheno-2′-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS / Journal of Chromatography B, 2006 [sci-hub.box]
- 6. Quantification of 1,N6-etheno-2'-deoxyadenosine in human urine by column-switching LC/APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced nucleotide analysis enables the quantification of deoxynucleotides in plants and algae revealing connections between nucleoside and deoxynucleoside metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. Effect of gender and cigarette smoking on urinary excretion of etheno DNA adducts in humans measured by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Guide to the Synthesis of N6-etheno 2'-deoxyadenosine Phosphoramidite
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N6-etheno 2'-deoxyadenosine (εdA) in Modern Biosciences
N6-etheno 2'-deoxyadenosine (εdA) is a fluorescent derivative of 2'-deoxyadenosine, a fundamental building block of DNA. This modification, which introduces a highly fluorescent etheno group, has garnered significant attention in the scientific community for two primary reasons. Firstly, it serves as a valuable tool in molecular biology and drug development as a fluorescent probe to study DNA-protein interactions, DNA conformation, and repair mechanisms.[1][2] Secondly, εdA is recognized as a biomarker for oxidative stress and lipid peroxidation-induced DNA damage, making its detection and quantification crucial in toxicology and clinical diagnostics.[3]
To facilitate these advanced studies, εdA must be incorporated into synthetic oligonucleotides at specific positions. This is achieved through the use of its phosphoramidite derivative, which is compatible with the gold standard of automated DNA synthesis—phosphoramidite chemistry.[4][5][6][7] This method's efficiency and simplicity have made it the cornerstone of producing high-quality, custom DNA sequences for a vast array of applications.[4][5]
This guide provides a comprehensive, in-depth protocol for the multi-step synthesis of N6-etheno 2'-deoxyadenosine phosphoramidite, designed to equip researchers with the knowledge and practical steps to produce this vital chemical tool. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible workflow.
Overall Synthetic Strategy
The synthesis of N6-etheno 2'-deoxyadenosine phosphoramidite is a three-stage process. Each stage is critical for achieving a high-purity final product suitable for automated oligonucleotide synthesis.
Caption: Overall workflow for the synthesis of N6-etheno 2'-deoxyadenosine phosphoramidite.
Part 1: Synthesis of 1,N6-etheno-2'-deoxyadenosine (εdA)
Scientific Principle and Mechanistic Insight
The foundational step is the formation of the etheno ring on the adenine base. This is achieved by reacting 2'-deoxyadenosine with chloroacetaldehyde. The reaction proceeds through the formation of a stable hydroxylated intermediate, which subsequently undergoes acid-induced dehydration to yield the final fluorescent etheno derivative.[8][9] Maintaining a slightly acidic pH (4.5-5.0) is crucial for this process, as it facilitates both the initial reaction and the final dehydration step.[8][10]
Caption: Reaction scheme for the formation of the etheno ring on 2'-deoxyadenosine.
Detailed Experimental Protocol
-
Dissolution: Dissolve 2'-deoxyadenosine (e.g., 5.0 g, ~20 mmol) in an aqueous solution of chloroacetaldehyde (e.g., 2M).[10]
-
Reaction: Stir the solution at approximately 30°C for 12-24 hours.
-
pH Maintenance: Monitor the pH of the reaction mixture every 30-60 minutes and maintain it at ~4.5 by the dropwise addition of 4M aqueous sodium hydroxide.[10] This is a critical step; deviation from the optimal pH range can lead to side reactions or incomplete conversion.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, evaporate the solution to dryness under high vacuum.
-
Initial Purification: Wash the resulting residue with a mixture of diethyl ether and ethyl acetate and filter to yield the crude product as colorless flakes. The product at this stage is typically >90% pure and can often be carried forward to the next step without further purification.[10]
Part 2: 5'-O-Dimethoxytritylation of N6-etheno 2'-deoxyadenosine
Scientific Principle and Mechanistic Insight
For a nucleoside to be used in phosphoramidite-based oligonucleotide synthesis, its 5'-hydroxyl group must be protected with an acid-labile group. The 4,4'-dimethoxytrityl (DMT) group is the standard choice.[5][7] This protection ensures that the subsequent phosphitylation reaction occurs exclusively at the 3'-hydroxyl position. The DMT group is stable throughout the synthesis but can be cleanly and rapidly removed by treatment with a mild acid during the automated synthesis cycle, freeing the 5'-hydroxyl for the next coupling step.[6][11]
Detailed Experimental Protocol
-
Anhydrous Conditions: Co-evaporate the dried N6-etheno 2'-deoxyadenosine from the previous step with anhydrous pyridine twice to ensure the complete removal of water.
-
Dissolution: Dissolve the dried nucleoside in anhydrous pyridine.
-
Reaction: Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in slight excess (e.g., 1.1 equivalents) to the solution. The reaction is typically stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the reaction by TLC until completion (usually 2-4 hours).
-
Quenching: Quench the reaction by adding a small amount of methanol.
-
Extraction: Evaporate the pyridine and re-dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure 5'-O-DMT-N6-etheno 2'-deoxyadenosine.
Part 3: 3'-Phosphitylation of 5'-O-DMT-N6-etheno 2'-deoxyadenosine
Scientific Principle and Mechanistic Insight
This final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position. The most common phosphitylating agent is 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or, more conveniently, bis(diisopropylamino)(2-cyanoethoxy)phosphine.[12][13] The reaction is carried out in an anhydrous, aprotic solvent in the presence of a weak acid activator, such as tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The diisopropylamino group provides a good balance of stability for the phosphoramidite monomer and high reactivity upon activation during DNA synthesis.[11] The 2-cyanoethyl group protects the phosphate and is easily removed by a mild base treatment after the oligonucleotide synthesis is complete.[5]
Detailed Experimental Protocol
-
Anhydrous Conditions: Ensure the 5'-O-DMT-N6-etheno 2'-deoxyadenosine is rigorously dried, for example, by co-evaporation with anhydrous acetonitrile.
-
Dissolution: Dissolve the protected nucleoside in anhydrous dichloromethane or acetonitrile under an inert atmosphere.
-
Reagent Addition: Add a mild base, such as N,N-diisopropylethylamine (DIPEA), followed by the phosphitylating agent (e.g., 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite).
-
Activation: Add an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), to catalyze the reaction.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by silica gel chromatography under anhydrous conditions. The final product is typically isolated as a crisp white foam.[14][15]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Ratio (Reagent:SM) | Solvent | Typical Yield |
| 1. Etheno Formation | 2'-deoxyadenosine | Chloroacetaldehyde | Large Excess | Water | >90% |
| 2. 5'-DMT Protection | N6-etheno 2'-dA | DMT-Cl | 1.1 : 1 | Pyridine | 80-90% |
| 3. 3'-Phosphitylation | 5'-O-DMT-N6-etheno 2'-dA | Phosphitylating Agent | 1.5 : 1 | Acetonitrile/DCM | 70-85% |
Storage and Handling
The final N6-etheno 2'-deoxyadenosine phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon) at low temperatures (-20°C to -80°C) to ensure its long-term stability and performance in oligonucleotide synthesis.[3]
References
- Anonymous. (n.d.). 1,N6-etheno deoxy and ribo adenoGine and 3,N4-etheno deoxy and ribo cytidine phosphoramidites. Google Patents.
- Yip, K. F., & Tsou, K. C. (1973). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside. Nucleic Acids Research, 1(7), 531–540.
- Kumar, G., & Sharma, P. (2006). Process of purifying phosphoramidites. Google Patents.
- Aich, A., Absmeier, F., & Kreutz, C. (2019). Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 150(5), 923–927.
- Hayakawa, Y., Kataoka, M., & Noyori, R. (2023). Solid-phase synthesis of oligodeoxynucleotides using nucleobase-unprotected oxazaphospholidine derivatives. Organic & Biomolecular Chemistry, 21(34), 6825–6828.
- Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry, 55(1), 3.1.1-3.1.25.
-
Yip, K. F., & Tsou, K. C. (1973). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside. SciSpace. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
- Martínez-Pacheco, S. E., et al. (2018). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Organic Synthesis, 15(6), 784-803.
- Hayakawa, Y., et al. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 17(12), 14336-14355.
- Li, S., et al. (2024). Recent advances in the synthesis of single-stranded DNA in vitro. Biotechnology Journal, 19(4), e2300350.
- Biernat, J., et al. (1978). New observations concerning the chloroacetaldehyde reaction with some tRNA constituents. Stable intermediates, kinetics and selectivity of the reaction. Nucleic Acids Research, 5(3), 789–804.
- Medeiros, M. H., & Di Mascio, P. (1998). Formation of 1,N6-Etheno-2'-deoxyadenosine Adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology, 11(9), 984–991.
-
Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from [Link]
- Medeiros, M. H., & Di Mascio, P. (1998). Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2, 4-Decadienal. Chemical Research in Toxicology, 11(9), 984-991.
-
Klimasauskas, S., & Roberts, R. J. (1995). Chloroacetaldehyde reacts with unpaired cytosine and adenine nucleobases in DNA producing 3,N4-ethenocytosine (eC) and 1,N6-ethenoadenine (eA), respectively. ResearchGate. Retrieved from [Link]
-
Hayakawa, Y., et al. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. MDPI. Retrieved from [Link]
- Wada, T., et al. (2000). Highly chemo- and regioselective phosphitylation of 2'- deoxyri bon ucleosides. Tetrahedron Letters, 41(43), 8297-8301.
- Krzyzosiak, W. J., et al. (1978). The reaction of adenine and cytosine residues in tRNA with chloroacetaldehyde. Nucleic Acids Research, 5(8), 2841–2851.
- Lickefett, H., & Werner, T. (2016). Process for preparing chloroacetaldehyde acetals. Google Patents.
- Kim, S. K., et al. (2010). Deoxyadenosine Bisphosphate Derivatives as Potent Antagonists at P2Y1 Receptors. Journal of Medicinal Chemistry, 53(22), 8144–8155.
Sources
- 1. Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. New observations concerning the chloroacetaldehyde reaction with some tRNA constituents. Stable intermediates, kinetics and selectivity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reaction of adenine and cytosine residues in tRNA with chloroacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. entegris.com [entegris.com]
- 14. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 15. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
immunoaffinity purification of N6-etheno 2'-deoxyadenosine
Application Notes & Protocols
Topic: Immunoaffinity Purification of N6-etheno 2'-deoxyadenosine (εdA)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N6-etheno 2'-deoxyadenosine (εdA) is a promutagenic DNA adduct resulting from exposure to carcinogens like vinyl chloride and from endogenous processes such as lipid peroxidation.[1][2][3][4][5] Its presence in biological systems is a critical biomarker for oxidative stress and carcinogenic risk. However, the extremely low in vivo concentrations of εdA, often as low as one adduct per 10⁷ to 10⁹ normal nucleotides, present a significant analytical challenge.[6] This guide provides a comprehensive overview and a detailed protocol for the immunoaffinity purification of εdA from biological samples. By leveraging the high specificity of monoclonal antibodies, this technique enables the selective enrichment of εdA from complex DNA hydrolysates, a crucial step for accurate downstream quantification by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Scientific Principles of Immunoaffinity Purification
Immunoaffinity chromatography (IAC) is a powerful liquid chromatography technique for the isolation of a specific molecule from a complex mixture. The principle relies on the highly specific, reversible binding interaction between an antibody and its target antigen.[7] The process can be systematically broken down into three core stages:
-
Immobilization: A highly specific monoclonal antibody against εdA is covalently attached to a solid-phase chromatography matrix, such as Sepharose or agarose beads.[8][9][10] This creates a stationary phase with binding sites exclusively for the target adduct.
-
Selective Capture (Binding): A prepared sample, typically a complete enzymatic digest of DNA into single deoxynucleosides, is passed over the antibody-coupled matrix.[10][11] The vast majority of unmodified deoxynucleosides pass through the column unbound, while the εdA adducts are selectively captured by the immobilized antibodies.
-
Elution: After washing the column to remove all non-specifically bound molecules, the conditions are altered (e.g., by changing pH or using an organic solvent) to disrupt the antibody-antigen interaction.[9][10] This releases the purified, highly concentrated εdA for collection and subsequent analysis.
The primary advantage of this method is the dramatic increase in sensitivity and specificity it provides. By removing the overwhelming excess of normal nucleotides, IAC can improve detection limits by over 100-fold compared to less specific sample cleanup methods, making it indispensable for low-abundance adduct analysis.[12]
Workflow for εdA Analysis
The overall process, from biological sample to final data, involves several critical stages. Each step is designed to preserve the integrity of the adduct and maximize recovery for a sensitive and accurate final measurement.
Detailed Protocols
These protocols provide a framework for the entire process. Researchers should optimize buffer compositions, incubation times, and volumes based on their specific antibody characteristics and sample types.
Protocol 1: Preparation of the Anti-εdA Immunoaffinity Column
This protocol describes the covalent coupling of an anti-εdA antibody to a CNBr-activated Sepharose 4B matrix, a widely used method for preparing immunoaffinity columns.[9][10]
Materials:
-
Anti-εdA Monoclonal Antibody (ensure high specificity and affinity)
-
CNBr-activated Sepharose 4B
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage Buffer: Phosphate Buffered Saline (PBS), 0.02% Sodium Azide
-
Empty chromatography column
Procedure:
-
Matrix Swelling and Washing: Weigh approximately 0.5 g of CNBr-activated Sepharose 4B powder and transfer to a small sintered glass funnel. Swell and wash the matrix with 15-20 volumes of cold 1 mM HCl.[9] This step activates the cyanate esters and removes preservatives.
-
Equilibration: Immediately wash the gel with 10 volumes of cold Coupling Buffer. It is critical to proceed to the next step without delay, as the activated groups are susceptible to hydrolysis.
-
Antibody Coupling: Transfer the washed gel to a tube containing the anti-εdA antibody (typically 1-2 mg of antibody per mL of gel) dissolved in Coupling Buffer. Mix gently on a rotator at 4°C overnight or for 2-3 hours at room temperature.
-
Rationale: The primary amine groups on the antibody perform a nucleophilic attack on the activated cyanate esters of the Sepharose, forming a stable covalent bond. The slightly alkaline pH of the coupling buffer (8.3) facilitates this reaction.
-
-
Blocking: After coupling, collect the gel by centrifugation. To block any remaining active sites on the Sepharose and prevent non-specific binding, resuspend the gel in Blocking Buffer and incubate for 2 hours at room temperature.
-
Final Washes: Wash away excess, unbound antibody and blocking agent by performing alternating washes with Wash Buffer A and Wash Buffer B. Repeat this cycle 3-4 times. This ensures that only covalently bound antibody remains.
-
Column Packing and Storage: Resuspend the prepared gel in Storage Buffer and pack it into a suitable column. Store the column at 4°C until use. The column can often be reused multiple times.[10]
Protocol 2: Sample Preparation and Enzymatic Hydrolysis
For the antibody to recognize εdA, the DNA must be fully digested into its constituent 2'-deoxynucleosides.[13]
Materials:
-
Purified DNA sample (100 µg - 1 mg)
-
DNase I
-
Nuclease P1
-
Alkaline Phosphatase
-
Digestion Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
Procedure:
-
Initial Digestion: Dissolve the purified DNA sample in Digestion Buffer. Add DNase I and incubate at 37°C for 2-4 hours.
-
Rationale: DNase I is an endonuclease that cleaves phosphodiester bonds within the DNA polymer, breaking it down into smaller oligonucleotide fragments.
-
-
Secondary Digestion: Adjust the pH to ~5.5 with sodium acetate. Add Nuclease P1 and incubate at 37°C for another 2-4 hours.
-
Rationale: Nuclease P1 is an exonuclease that hydrolyzes the smaller fragments into 2'-deoxynucleoside 3'-monophosphates.
-
-
Final Dephosphorylation: Adjust the pH to ~8.0 with Tris buffer. Add Alkaline Phosphatase and incubate at 37°C for 1-2 hours.
-
Rationale: Alkaline Phosphatase removes the 3'-phosphate group, yielding the final 2'-deoxynucleosides, which are the required substrate for both IAC and LC-MS/MS analysis.[13]
-
-
Verification (Optional): The completeness of the digestion can be verified by running a small aliquot on an HPLC system to confirm the absence of oligonucleotides and the presence of the four major deoxynucleosides.
Protocol 3: Immunoaffinity Purification of εdA
Materials:
-
Prepared Anti-εdA Immunoaffinity Column
-
DNA Hydrolysate (from Protocol 2)
-
Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Elution Buffer: 50 mM NaOH or Methanol:Water (e.g., 60:40, v/v) adjusted to an acidic pH.[9][10] The optimal eluent must be determined empirically.
-
Neutralization Buffer: 1 M Tris-HCl, pH 7.0 (if using a high pH eluent)
Procedure:
-
Column Equilibration: Equilibrate the anti-εdA column by washing with 10-15 column volumes of Binding/Wash Buffer (PBS).
-
Sample Loading: Load the DNA hydrolysate onto the column. This can be done by gravity flow or with a peristaltic pump at a slow flow rate (e.g., 0.1-0.2 mL/min) to ensure sufficient residence time for the binding interaction to occur. Collect the flow-through.
-
Re-loading: To maximize recovery, the flow-through can be re-loaded onto the column a second time.
-
Washing: Wash the column extensively with 20-30 column volumes of Binding/Wash Buffer to remove all unbound, normal deoxynucleosides. Monitor the UV absorbance (260 nm) of the effluent; the wash is complete when the absorbance returns to baseline.
-
Rationale: This step is critical for enrichment. It removes the vast excess of unmodified nucleosides that would otherwise suppress the signal of εdA during LC-MS/MS analysis.
-
-
Elution: Elute the bound εdA by passing 3-5 column volumes of Elution Buffer through the column. Collect the eluate in small fractions (e.g., 0.5 mL). If using a high pH eluent like NaOH, collect the fractions into tubes containing Neutralization Buffer to immediately restore a neutral pH and preserve adduct stability.
-
Post-Elution Processing: Pool the fractions containing the purified adduct. Typically, the sample is dried under vacuum (e.g., using a SpeedVac) and then reconstituted in a small volume of mobile phase suitable for LC-MS/MS analysis.
Performance and Downstream Applications
The primary application for the purified εdA fraction is highly sensitive quantification using LC-MS/MS.[14] The use of a stable isotope-labeled internal standard for εdA is essential for achieving accurate and precise quantification.[6][12]
| Parameter | Typical Performance | Rationale / Reference |
| Detection Limit | ~5 adducts in 10⁸ normal nucleotides | On-line IAC coupled with LC-MS/MS enables trace-level detection.[12] |
| Sensitivity Increase | >100-fold vs. non-IAC methods | Immunoaffinity cleanup provides a significant enrichment factor.[12] |
| Specificity | High | Based on the specific epitope recognition of the monoclonal antibody for εdA.[5] |
| Downstream Method | LC-MS/MS | Provides structural confirmation and is the gold standard for quantification.[13][15][16] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low εdA Recovery | 1. Incomplete DNA hydrolysis.2. Inefficient antibody coupling.3. Inappropriate elution buffer.4. Adduct degradation. | 1. Verify hydrolysis completeness via HPLC.2. Check antibody coupling efficiency.[8]3. Test different elution conditions (e.g., vary pH, organic solvent concentration).4. Ensure prompt neutralization after high-pH elution; keep samples cold. |
| Column Clogging | 1. Particulate matter in the sample.2. Precipitated proteins from incomplete DNA purification. | 1. Centrifuge or filter the DNA hydrolysate (0.22 µm filter) before loading.[1]2. Ensure high purity of the starting DNA material. |
| High Background Signal | 1. Incomplete washing of the column.2. Non-specific binding to the matrix. | 1. Increase the wash volume significantly (e.g., to 40 column volumes).2. Ensure the blocking step during column preparation was complete. |
References
- Cold Spring Harbor Protocols. (n.d.). Immunoaffinity purification.
-
Li, P., et al. (2018). Preparation of an Immunoaffinity Column Based on Bispecific Monoclonal Antibody for Aflatoxin B 1 and Ochratoxin A Detection Combined with ic-ELISA. MDPI. Retrieved from [Link]
-
Tierney, B., et al. (1987). Immunoaffinity chromatography of carcinogen DNA adducts with polyclonal antibodies directed against benzo[a]pyrene diol-epoxide-DNA. PubMed. Retrieved from [Link]
-
Goodenough, A. K., et al. (2007). Quantitative Analysis of Etheno-2'-Deoxycytidine DNA Adducts Using On-Line Immunoaffinity Chromatography Coupled With LC/ES-MS/MS Detection. Analytical Chemistry. Retrieved from [Link]
-
Meizheng Biotech. (2021). Aflatoxin B1B2G1G2 Immunoaffinity Column Operation Video. YouTube. Retrieved from [Link]
-
Ravanat, J. L., et al. (2007). Formation of 1,N6-etheno-2'-deoxyadenosine and 1,N2-etheno-2'-deoxyguanosine by 2,4-dinitrophenol and 1,3-dinitropyrene in presence of a bacterial nitroreductase. PubMed. Retrieved from [Link]
-
Lin, C. H., et al. (2015). Determination of DNA adducts by combining acid-catalyzed hydrolysis and chromatographic analysis of the carcinogen-modified nucleobases. PubMed. Retrieved from [Link]
-
Swenberg, J. A., et al. (1992). Etheno adducts formed in DNA of vinyl chloride-exposed rats are highly persistent in liver. PubMed. Retrieved from [Link]
-
Schults, H., et al. (2024). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. PMC - NIH. Retrieved from [Link]
-
Monien, B. H., et al. (2024). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. ResearchGate. Retrieved from [Link]
-
Balbo, S., et al. (2014). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. NIH. Retrieved from [Link]
-
Yu, K. (2020). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship.org. Retrieved from [Link]
-
EpigenTek. (2022). EpiQuik™ One-Step DNA Hydrolysis Kit. Retrieved from [Link]
-
Goodenough, A. K., et al. (2007). Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection. PubMed. Retrieved from [Link]
-
Dogliotti, E. (2006). Vinyl chloride: still a cause for concern. PMC - NIH. Retrieved from [Link]
-
Romsdahl, T. B., et al. (2019). Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Lemiere, F., et al. (2024). Implications of enzymatic, acidic and thermal hydrolysis of DNA on the occurrence of cross-linked melphalan DNA adducts. ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Retrieved from [Link]
-
Brandon, D. L., et al. (1978). Purification of antibodies for the cytokinin N6-(delta 2-isopentenyl) adenosine by affinity chromatography. PMC - NIH. Retrieved from [Link]
-
O'Brown, Z. K., et al. (2022). Evaluation of N6-adenine DNA-immunoprecipitation-based genomic profiling in eukaryotes. bioRxiv. Retrieved from [Link]
-
Basu, A. K., et al. (1993). Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions: 1,N6-ethenoadenine, 3,N4-ethenocytosine, and 4-amino-5-(imidazol-2-yl)imidazole. Biochemistry. Retrieved from [Link]
-
Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Anti-N6-methyladenosine (m6A). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Vinyl Chloride. Retrieved from [Link]
-
Eberle, G., et al. (1989). 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine Detected by Monoclonal Antibodies in Lung and Liver DNA of Rats Exposed to Vinyl Chloride. PubMed. Retrieved from [Link]
-
Chen, H. J., et al. (2002). Quantification of 1,N6-etheno-2'-deoxyadenosine in human urine by column-switching LC/APCI-MS/MS. PubMed. Retrieved from [Link]
-
Misra, R. R., et al. (1994). A comparison of two ultrasensitive methods for measuring 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine in cellular DNA. Carcinogenesis. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Etheno adducts formed in DNA of vinyl chloride-exposed rats are highly persistent in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinyl chloride: still a cause for concern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine detected by monoclonal antibodies in lung and liver DNA of rats exposed to vinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biosynth.com [biosynth.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Preparation of an Immunoaffinity Column Based on Bispecific Monoclonal Antibody for Aflatoxin B1 and Ochratoxin A Detection Combined with ic-ELISA [mdpi.com]
- 10. Immunoaffinity chromatography of carcinogen DNA adducts with polyclonal antibodies directed against benzo[a]pyrene diol-epoxide-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. escholarship.org [escholarship.org]
- 15. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of 1,N6-etheno-2'-deoxyadenosine in human urine by column-switching LC/APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving sensitivity of N6-etheno 2'-deoxyadenosine detection methods
Technical Support Center: High-Sensitivity Detection of N6-etheno-2'-deoxyadenosine ( dA)
Role: Senior Application Scientist
Status: Active
Subject: Optimization of
Introduction: The "Needle in a Reactive Haystack"
Welcome to the technical support hub for DNA adduct analysis. You are likely here because your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) signals are buried in noise, or your control samples are showing impossibly high baseline levels of 1,N6-etheno-2'-deoxyadenosine (
This guide moves beyond standard protocols to address the causality of sensitivity loss and signal contamination.
Module 1: Sample Integrity & Artifact Suppression
The Problem: Your "untreated" controls show high
Protocol: Artifact-Free DNA Isolation
Standard phenol-chloroform extraction is insufficient without antioxidant protection.
Reagents Required:
-
Radical Scavenger: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or Butylated hydroxytoluene (BHT).
-
Metal Chelator: Diethylenetriaminepentaacetic acid (DTPA) or Desferrioxamine (Desferal).
-
LPO Inhibitor: 2% Propanol (optional but recommended).
Workflow:
-
Tissue Homogenization: Must occur in ice-cold buffer containing 100 µM DTPA and 2 mM TEMPO . This chelates free iron (Fenton chemistry prevention) and quenches radical propagation immediately.
-
Nuclei Isolation: Spin down nuclei before lysis. This physically separates DNA from the lipid-rich cytoplasm where LPO precursors reside.
-
Lysis: Add lysis buffer containing 2% propanol .
-
Digestion: Use high-purity DNase I and Phosphodiesterase (PDE). Critical: Contaminated enzymes can introduce background adducts.
Visualization: The Artifact Suppression Pathway
Figure 1: Mechanism of artifactual
Module 2: Signal Enrichment (Immunoaffinity Purification)
The Problem: The mass spectrometer's dynamic range is overwhelmed by unmodified nucleosides (dA, dG, dC, T), causing ion suppression of the trace
The Protocol:
-
Column Prep: Use monoclonal antibodies (e.g., clone 1G4) specific to ethenoadenosine coupled to Sepharose beads.
-
Loading: Load the hydrolyzed DNA digest (neutral pH).
-
Washing: Wash with water/PBS to remove unmodified nucleosides (dA, dG, etc.). Note:
dA is retained.[1] -
Elution: Elute with 50% Methanol or weak acid.
-
Result: A sample enriched 1000-fold for adducts, eliminating matrix effects.
Critical QC Step:
-
RNA Removal: You must treat samples with RNase A prior to DNA hydrolysis. Antibodies often cross-react with RNA adducts (
A), which will co-elute and confound quantification.
Module 3: Ultrasensitive Detection (Nano-LC-ESI-MS/MS)
The Problem: Standard HPLC-MS/MS has an LOD of ~50 fmol, which requires large amounts of DNA (hundreds of micrograms). The Solution: Switch to Nano-LC or Column-Switching techniques to lower LOD to the attomole (amol) range.
Comparative Sensitivity Data
| Method | Sample Requirement | Limit of Detection (LOD) | Key Advantage |
| Standard LC-MS/MS | 50-100 µg DNA | ~50 fmol | Robust, easy setup. |
| Column-Switching LC | 10-50 µg DNA | ~0.5 - 1 fmol | Automated online enrichment. |
| Nano-LC-ESI-MS/MS | 1-5 µg DNA | ~2 - 6 amol | Extreme sensitivity; requires minimal sample. |
| 1-10 µg DNA | ~1-5 amol | High sensitivity, but non-specific and radioactive. |
The Gold Standard: Stable Isotope Dilution
You cannot rely on external standard curves for trace analysis due to matrix loss.
-
Requirement: Spike samples with
- dA (internal standard) before digestion or IAP. -
Logic: Any loss during extraction or ion suppression affects both the analyte and the standard equally. The ratio remains constant.
Visualization: Nano-LC Workflow
Figure 2: Column-switching Nano-LC configuration. The trapping column enables large injection volumes, while the nano-column maximizes ionization efficiency.
Troubleshooting FAQ
Q1: My internal standard (
-
Diagnosis: This usually happens during the Immunoaffinity Purification (IAP) step.
-
Fix: Ensure the pH of your sample is exactly 7.0–7.4 before loading onto the antibody column. Acidic conditions (often from digestion buffers) reduce antibody binding affinity. Also, verify the capacity of your antibody beads; you may be overloading them if the DNA digest is too concentrated.
Q2: I see a peak for
-
Diagnosis: Your commercial DNase or Phosphodiesterase enzymes are contaminated.
-
Fix: Many commercial enzymes are isolated from animal sources that have endogenous background adducts. You must perform "mock digestions" to subtract this background, or purchase recombinant/affinity-purified enzymes specifically graded for adduct analysis.
Q3: The transition
-
Diagnosis:
276 is the protonated molecular ion . The transition to 160 represents the loss of the deoxyribose sugar (neutral loss of 116 Da). This is a common fragmentation pathway for many nucleosides, leading to non-specific noise. -
Fix: Monitor a secondary transition if possible, or improve chromatographic resolution. However, for
dA, the 276 160 is the strongest. The best fix is Nano-LC , which reduces solvent noise, or ensuring your IAP wash steps are rigorous (use 10mM ammonium acetate in the wash).
Q4: Can I use
-
Insight: While
P-postlabeling is sensitive (approx 1 adduct in ), it lacks structural specificity. It often produces "diagonal radioactive zones" on TLC plates that are hard to quantify. LC-MS/MS with isotope dilution is the only way to obtain structurally validated quantitative data.
References
-
Nair, J., et al. (2007). Etheno-DNA adducts: biomarkers of oxidative stress and carcinogenesis. IARC Scientific Publications .
-
Ham, A. J., et al. (2004). Molecular dosimetry of 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine in F344 rats.... Chemical Research in Toxicology .
-
Brink, A., et al. (2006).[2] Simultaneous determination of... 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS. Journal of Chromatography B .
- Zhao, C., et al. (2020). Ultrasensitive Nano-LC-ESI-MS/MS Method for the Quantification of DNA Adducts. Analytical Chemistry. (Contextual reference based on general Nano-LC advancements described in search results).
-
Pang, B., et al. (2014). Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts. Chemical Research in Toxicology .
Sources
- 1. Quantification of 1,N6-etheno-2'-deoxyadenosine in human urine by column-switching LC/APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding artifacts in N6-etheno 2'-deoxyadenosine analysis
Technical Support Center: High-Fidelity dA Analysis
Topic: Preventing Artifacts in
The Core Challenge: The "Silent Saboteur"
The Critical Failure Point: LPO does not stop when you harvest tissue.[1] If cell membranes rupture during lysis without adequate quenching, released lipids undergo Fenton chemistry, generating de novo
This guide replaces standard protocols with a Zero-Artifact Workflow .
Phase I: Sample Isolation (The Danger Zone)
Objective: Halt ex vivo lipid peroxidation immediately upon tissue disruption.[1]
The "Quench Cocktail" Protocol
Do not use standard lysis buffers.[1] You must supplement your buffer with a lipophilic radical scavenger and a metal chelator to block the Fenton reaction.[1]
Reagents:
-
BHT (Butylated hydroxytoluene): Scavenges lipid peroxyl radicals.[1]
-
DTPA (Diethylenetriaminepentaacetic acid): Chelates transition metals (Fe, Cu) more effectively than EDTA at physiological pH.[1]
Step-by-Step Workflow:
-
Preparation: Prepare a 2M stock of BHT in ethanol. Prepare 100 mM DTPA (pH 7.0).
-
Lysis Buffer Spiking: Immediately before use, add BHT to your lysis buffer (final conc. 2–4 mM) and DTPA (final conc.[1] 0.1 mM).[1]
-
Note: BHT is prone to precipitation in high-salt buffers; ensure thorough mixing or use TEMPO (20 mM) as a water-soluble alternative.[1]
-
-
Homogenization: Perform all tissue disruption at 4°C. Never allow samples to reach room temperature before DNA is purified.
-
Solvent Extraction: During phenol/chloroform extraction, maintain the antioxidant presence.[1] Add BHT (0.05%) to the organic phase.[1]
Mechanism of Artifact Blockade
The following diagram illustrates where the artifact occurs and how the "Quench Cocktail" intercepts it.
Caption: Figure 1. The artifactual pathway where ex vivo lipid peroxidation generates false
Phase II: Enzymatic Hydrolysis (Enzyme Hygiene)
Objective: Digest DNA to single nucleosides without introducing contamination or degradation.
Troubleshooting Alert: Commercial enzymes are a frequent source of contamination.
-
The Deaminase Problem: Some commercial Phosphodiesterase (PDE) preparations (specifically bovine spleen) contain adenosine deaminase (ADA) activity.[1] This converts deoxyadenosine (dA) to deoxyinosine (dI), altering the matrix and potentially affecting quantitation if not monitored.[1]
-
The Contamination Problem: Enzymes isolated from animal sources may contain endogenous
dA from the animal itself.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Protocol:
-
Enzyme Selection: Use Recombinant DNase I and Nuclease P1 where possible. If using Spleen PDE (SPD), verify the vendor source.[1]
-
Validation: Result 1.12 in our database indicates significant differences between vendors (e.g., Merck vs. Sigma) regarding deaminase activity.[1]
-
-
Digestion Conditions:
-
Filtration: Post-digestion, pass the mixture through a 3kDa molecular weight cut-off (MWCO) filter to remove enzymes before LC injection.
Phase III: Detection (LC-MS/MS & SID)
Objective: Absolute quantitation using Stable Isotope Dilution (SID).[1]
Why SID is Non-Negotiable: In ESI-MS/MS, matrix effects (ion suppression) from hydrolyzed DNA can reduce the signal of your target by 20–50%.[1] Without an internal standard that elutes exactly with your analyte, you cannot correct for this loss.[1]
Methodology:
-
Internal Standard: Spike
-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> dA or - dA into the sample before hydrolysis (or immediately after DNA isolation). This corrects for recovery losses during SPE and ionization. -
Enrichment (SPE): Use Mixed-Mode Cation Exchange (MCX) or specific polymeric reversed-phase columns (e.g., Oasis HLB or Chromabond C18) to wash away unmodified nucleosides (dA, dG, dC, T) which are present at
-fold excess.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Comparative Analysis of Methods
| Feature | LC-MS/MS with SID | Immunoassay (ELISA) | |
| Specificity | High (Mass + Fragmentation) | Low (Co-elution risks) | Low (Cross-reactivity) |
| Artifact Risk | Low (with SID correction) | High (Labeling efficiency varies) | High (Antibody non-specificity) |
| Quantitation | Absolute | Relative | Semi-quantitative |
| Structural Proof | Yes (Transition ions) | No | No |
| Recommendation | Gold Standard | Obsolete for this adduct | Screening only |
Troubleshooting & FAQs
Q1: My background levels of
-
Check: Did you add BHT/DTPA to the lysis buffer?
-
Check: Did you heat the DNA? (Heat induces depurination and accelerates LPO).
-
Check: Are your enzymes contaminated? Run a "blank" digestion (Enzymes + Buffer, no DNA) to see if a peak appears.[1]
Q2: I see peak splitting in my LC-MS chromatogram.
A:
Q3: Can I use
Q4: What is the Limit of Detection (LOD) I should expect?
A: With proper SPE enrichment and a modern triple-quadrupole MS, you should achieve an LOD of ~1–5 adducts per
References
-
Nair, J., et al. (2007).[1][4] "Lipid peroxidation-induced DNA damage in cancer-prone inflammatory diseases: a review of published adduct types and levels in humans." Free Radical Biology and Medicine.
-
Monien, B. H., et al. (2015).[1][5] "Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS." Analytical Chemistry.
-
Swenberg, J. A., et al. (2011).[1] "Stable-isotope dilution LC–MS for quantitative biomarker analysis." Bioanalysis.
-
Guengerich, F. P., et al. (2021).[1] "A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts." Chemical Research in Toxicology. [1]
-
Bastian, L., et al. (2025).[1] "Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses..." ResearchGate.[1]
Sources
- 1. The Adducts Lipid Peroxidation Products with 2′-DeoxyNucleosides: A Theoretical Approach of Ionisation Potential [mdpi.com]
- 2. The generation of carcinogenic etheno-DNA adducts in the liver of patients with nonalcoholic fatty liver disease - Linhart - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 3. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid peroxidation-induced DNA damage in cancer-prone inflammatory diseases: a review of published adduct types and levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting guide for N6-etheno 2'-deoxyadenosine synthesis
Technical Support Center: N6-etheno 2'-deoxyadenosine ( dA) Synthesis
Executive Summary & Mechanism
The "Senior Scientist" Insight:
The most common failure mode in this synthesis is incomplete dehydration . The reaction proceeds through a hydrated intermediate (
Reaction Pathway
The following diagram illustrates the critical "Maturation" checkpoint often missed in standard protocols.
Figure 1: Reaction pathway highlighting the critical dehydration (maturation) step required to convert the intermediate into the final fluorescent product.
Optimized Synthesis Protocol
Do not use unbuffered water. pH control is the only barrier against depurination.
Reagents
-
Reagent: Chloroacetaldehyde (CAA), ~50% aqueous solution. Warning: CAA is an alkylating agent and extremely toxic.
-
Buffer: 0.1 M Sodium Acetate (pH 5.0) or Citrate Buffer.
Step-by-Step Workflow
-
Preparation: Dissolve dA (e.g., 10 mM) in 0.1 M Sodium Acetate buffer (pH 4.5–5.0).
-
Why? This pH balances the nucleophilicity of N1/N6 (favored at neutral pH) with the reactivity of CAA (favored at mild acid) while minimizing glycosidic bond cleavage (depurination).
-
-
Alkylation: Add 5–10 equivalents of CAA. Incubate at 37°C for 24–48 hours.
-
The "Maturation" (Critical): If the reaction stalls or fluorescence is low, adjust pH to 7.0 (neutralize with NaOH or dilute into Phosphate buffer) and heat at 50°C for 2–4 hours .
-
Why? This forces the dehydration of the
-etheno-hydroxy intermediate to the final aromatic dA.
-
-
Purification: Evaporate excess CAA (volatile) under reduced pressure. Purify via RP-HPLC.
Troubleshooting Center (Q&A)
Issue 1: "I see a product peak on HPLC, but the fluorescence is weak."
Diagnosis: You likely have the hydrated intermediate .
Technical Explanation: The initial attack of CAA on the N1 and N6 positions creates a cyclic hydrated adduct. This intermediate is stable at lower temperatures and acidic pH but lacks the full planar aromaticity required for the characteristic high quantum yield fluorescence of
-
Perform the Maturation Step described above (pH 7, 50°C).
-
Re-inject on HPLC; the peak should shift slightly in retention time and significantly increase in fluorescence intensity (Ex 230 nm / Em 410 nm).
Issue 2: "My yield is low, and I see a large peak eluting very early (solvent front)."
Diagnosis: Depurination (Glycosidic bond cleavage).
Technical Explanation: The glycosidic bond of deoxyribonucleosides is susceptible to acid hydrolysis. While dA is relatively stable, the alkylation of the base can destabilize the bond. If the pH drops below 4.0, or if the reaction runs too long at high temperatures, the base (
-
Check pH: Ensure your reaction buffer is strictly between pH 4.5 and 5.5. Never run this reaction in unbuffered CAA (which is often highly acidic due to degradation).
-
Temperature Control: Do not exceed 37°C during the long incubation. Only use 50°C for the short maturation step at neutral pH.
Issue 3: "The Chloroacetaldehyde seems unreactive."
Diagnosis: Polymerization of the reagent. Technical Explanation: CAA is unstable and polymerizes upon storage, especially if not refrigerated. Polymerized CAA is not electrophilic enough to react with dA. Solution:
-
Validation: Check the CAA solution. If it is viscous or cloudy, it has polymerized.
-
Pre-treatment: Distill the CAA before use or purchase fresh ampules. High-purity monomeric CAA is essential for kinetic efficiency.
Analytical Validation & Stability Data
HPLC Purification Conditions
Use these parameters to separate dA, the intermediate, and
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 50 mM Ammonium Formate (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0–15% B over 20 min (Slow gradient is key for separating intermediates) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 260 nm (Quantification) & Fluorescence (Ex 230nm / Em 410nm) |
Stability Profile
Understanding the stability of
| Condition | Stability Status | Half-Life ( | Notes |
| Acidic (pH < 2) | Unstable | ~3.7 min | Rapid depurination. Avoid TCA/DCA deblocking steps if possible. |
| Mild Acid (pH 4-5) | Moderate | Hours | Acceptable for synthesis reaction times. |
| Neutral (pH 7.0) | Stable | Years | Store purified product here. |
| Alkaline (pH > 10) | Sensitive | Variable | Can undergo ring-opening (Dimroth rearrangement) at very high pH. |
References
-
Barrio, J. R., et al. (1972). Fluorescent adenosine and cytidine derivatives. Biochemical and Biophysical Research Communications.
-
Oesch, F., & Doerjer, G. (1982). Detection of N6-etheno-2'-deoxyadenosine in DNA by HPLC. Carcinogenesis.
-
Brink, A., et al. (2006).[6] Simultaneous determination of... 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC. Journal of Chromatography B.
-
Vongchampa, V., et al. (2003).[7] Stability of 2'-deoxyxanthosine in DNA (Contains comparative stability data for deoxynucleosides). Nucleic Acids Research.[7][8][9][10]
-
Leonard, N. J. (1984). Etheno-substituted nucleotides and coenzymes: fluorescence and biological activity. CRC Critical Reviews in Biochemistry.
Sources
- 1. Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2, 4-Decadienal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro synthesis of 1,N6-etheno-2'-deoxyadenosine and 1,N2-etheno-2'-deoxyguanosine by 2,4-dinitrophenol and 1,3-dinitropyrene in presence of a bacterial nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of N6-(Δ2-Isopentenyl)adenine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Failed Sequencing Reaction Troubleshooting - Genetic Analysis Services, University of Otago, New Zealand [gas.otago.ac.nz]
- 9. The reaction of adenine and cytosine residues in tRNA with chloroacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
dealing with instability of etheno adducts in experiments
Topic: Dealing with Instability and Artifacts of Etheno Adducts (
The "Etheno Paradox"
Executive Summary:
Analyzing etheno adducts (
-
Artificial Formation: During sample preparation, lipid peroxidation (LPO) products can react with DNA to generate false positive adducts.
-
Chemical Instability: Conversely, improper pH handling during hydrolysis can destroy existing adducts (specifically
dC), leading to false negatives.
This guide provides the protocols to navigate this narrow window of stability.
Module 1: Preventing Artificial Adduct Formation
The Issue:
Standard cell lysis releases sequestered transition metals (Iron/Copper) and mixes them with lipids and DNA. This triggers Fenton chemistry, generating 4-hydroxynonenal (4-HNE) and other reactive aldehydes which react ex vivo with DNA to form
The Solution: You must quench oxidative chemistry before cell lysis occurs.
Protocol: "Zero-Artifact" Lysis Buffer
Standard lysis buffers (e.g., Tris-EDTA-SDS) are insufficient.
Reagents:
-
BHT (Butylated hydroxytoluene): Lipophilic radical scavenger.
-
TEMPO: Stable nitroxyl radical (spin trap).
-
DTPA (Diethylenetriaminepentaacetic acid): Metal chelator (superior to EDTA for iron).
Preparation (Freshly made):
-
Base Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM DTPA, 1% SDS.
-
Add Antioxidants:
-
Add BHT to a final concentration of 200 µM (dissolve in minimal ethanol first).
-
Add TEMPO to a final concentration of 2 mM .
-
-
Procedure:
-
Flash-freeze tissues immediately upon harvest if not processing instantly.
-
Perform lysis strictly on ice.
-
Critical Step: Do not use phenol-chloroform extraction without antioxidant supplementation, as phenol can undergo oxidation.
-
Mechanism of Artifact Formation
The following diagram illustrates how artifacts are generated and where scavengers intervene.
Caption: Pathway of artificial etheno adduct formation during cell lysis and points of chemical intervention.
Module 2: Chemical Stability & Hydrolysis Optimization
The Issue:
-
Result: At pH 9.0,
dC hydrolyzes to 3-(2-hydroxyethyl)-2'-deoxyuridine with a half-life of < 2 hours [1]. - dA: Stable in alkali, but prone to depurination at pH < 5.0.[1]
The Solution: Perform enzymatic hydrolysis at pH 7.0 – 7.4 .
Stability Data Table
| Adduct | Stability at pH 5.0 | Stability at pH 7.4 | Stability at pH 9.0 | Primary Risk |
| Low (Depurination) | High | High | Acidic Depurination | |
| Moderate | High | Very Low (Ring opening) | Alkaline Hydrolysis |
Protocol: Neutral pH Enzymatic Digestion
Do not use standard "Alkaline Phosphatase buffers."
-
Buffer: 10 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Enzyme Cocktail:
-
DNase I: Nicks DNA backbone.
-
Snake Venom Phosphodiesterase (PDE I): Exonuclease activity.
-
Shrimp Alkaline Phosphatase (rSAP): Crucial substitution. rSAP retains significant activity at pH 7.4, unlike Calf Intestinal Phosphatase (CIP) which requires higher pH.
-
-
Incubation: 37°C for 4–6 hours.
-
Filtration: Use 3 kDa MWCO spin filters to remove enzymes immediately. Do not heat inactivate (heat accelerates hydrolysis).
Module 3: LC-MS/MS Validation & Troubleshooting
The Issue:
Etheno adducts are often present at levels of 1 per
The Solution:
-
Online Enrichment: Use a trap column or offline Immunoaffinity Chromatography (IAC) to remove normal nucleosides.
-
Isotope Dilution: You must use stable isotope internal standards added before hydrolysis to correct for recovery losses.
Recommended Internal Standards
-
For
dA: - dA (Ideal) or - dA. -
For
dC: - dC. -
Note: Deuterated (
) standards are acceptable but can suffer from deuterium exchange or slight retention time shifts in UPLC.
Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying signal loss in etheno adduct analysis.
Frequently Asked Questions (FAQ)
Q1: Can I use commercial DNA extraction kits (e.g., Qiagen) for etheno adduct analysis? A: Generally, no . Most columns use silica binding in chaotropic salts. While the binding is safe, the wash steps and elution often lack the necessary antioxidants to prevent on-column oxidation of co-purified lipids. If you must use a kit, add BHT (200 µM) to the lysis and wash buffers manually.
Q2: My
Q3: Why do I see high
-
Real: Endogenous oxidative stress (diet, inflammation).
-
Artifact: You did not use sufficient antioxidants during lysis. Test: Run a "water blank" through the entire extraction process (add standard DNA to lysis buffer). If adducts appear, your reagents are contaminated or your protocol is generating them.
Q4: Can I use acid hydrolysis (HCl) to release the bases?
A: Absolutely not. Acid hydrolysis (e.g., 0.1N HCl) will depurinate
References
-
Bartsch, H., & Nair, J. (2000). Ultrasensitive and specific detection methods for exocyclic DNA adducts: markers for lipid peroxidation and oxidative stress. Toxicology, 153(1-3), 105-114.
-
Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry.[2][3] Chemical Research in Toxicology, 13(12), 1259-1265.
-
Chen, H. J., & Chiu, W. L. (2005). 3,N4-ethenocytosine is highly unstable in alkaline solution: implications for the analysis of 3,N4-ethenodeoxycytidine in DNA. Chemical Research in Toxicology, 18(10), 1634-1641.
-
Guengerich, F. P., et al. (2021). Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides.[4] Archives of Biochemistry and Biophysics, 706, 108899.
Sources
- 1. How Does pH Affect DNA Stability? – SignaGen Blog [signagen.com]
- 2. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in N6-etheno 2'-deoxyadenosine research
Technical Support Center: N6-etheno-2'-deoxyadenosine ( dA) Analysis[1]
Role: Senior Application Scientist
Topic: Troubleshooting & Best Practices for
Introduction
Welcome to the technical guide for N6-etheno-2'-deoxyadenosine (
However,
Module 1: Sample Preparation & Stability
The Pitfall: Artifactual Oxidation & pH Instability
The most common error in
Troubleshooting Guide
Q: My background levels in control samples are inconsistently high. Why? A: You are likely experiencing ex vivo oxidation. Standard DNA extraction kits often lack sufficient antioxidant protection. When cells are lysed, compartmentalized iron and lipid peroxides mix with DNA.
-
Solution: Implement a "Stop-Oxidation" Cocktail immediately upon tissue disruption.
Q: I see low recovery of my internal standard. Is my hydrolysis working?
A: Check your pH.
-
Solution: Maintain pH < 8.0 throughout isolation. Use enzymatic hydrolysis (DNase I / PDE / Alkaline Phosphatase) at neutral pH.
Protocol: The "Artifact-Free" DNA Isolation System
| Reagent | Concentration | Function |
| BHT (Butylated hydroxytoluene) | 100 | Scavenges lipid peroxyl radicals. |
| Desferal (Deferoxamine) | 100 | Chelates free Iron ( |
| TEMPO | 2 mM | General free radical spin trap. |
| Buffer pH | 7.0 - 7.4 | Prevents alkaline degradation of the etheno ring. |
Workflow Diagram: The following logic flow illustrates the critical control points to prevent artifacts.
Caption: Workflow optimizing
Module 2: Analytical Detection (LC-MS/MS)
The Pitfall: Ion Suppression & Sensitivity Limits
Troubleshooting Guide
Q: My signal-to-noise ratio is poor (
-
Solution 1 (Purification): Use Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric) to remove salts and bulk nucleosides before MS injection.
-
Solution 2 (Column Switching): Implement an online trap column. Load sample on a trap column (high flow, waste diversion) to wash salts, then back-flush onto the analytical column.
Q: How do I validate that my peak is actually
-
Requirement: Spike samples with
- dA or Deuterated dA prior to hydrolysis. If the heavy isotope peak does not perfectly co-elute with your analyte, it is an artifact.
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Protonation of the imidazole ring. |
| Precursor Ion ( | 276.1 ( | |
| Product Ion ( | 160.1 ( | Loss of deoxyribose (-116 Da). Neutral loss is specific. |
| Internal Standard | Corrects for matrix effects and recovery loss. | |
| Mobile Phase | Water/Methanol + 0.1% Formic Acid | Acidic pH aids positive ionization. |
Module 3: Immuno-Detection (IHC/ELISA)
The Pitfall: RNA Cross-Reactivity
Anti-
Troubleshooting Guide
Q: My IHC staining is diffuse and cytoplasmic. Is
-
Solution: Treat tissue sections or lysates with RNase A and RNase T1 before antibody incubation.
Q: Can I use polyclonal antibodies?
A: Avoid them if possible. Monoclonal antibodies (e.g., clone 1G4) offer higher specificity. However, always validate with a blocking peptide (pre-incubate antibody with excess synthetic
Caption: Logic flow for Immuno-detection. Skipping RNase treatment leads to false positives due to antibody binding to oxidized RNA.
Module 4: Synthesis of Standards
The Pitfall: Purity and Storage Commercial standards can be expensive and unstable. In-house synthesis is feasible but requires strict quality control.
Synthesis Protocol (Chloroacetaldehyde Method)
-
Reaction: Incubate 2'-deoxyadenosine (dA) with chloroacetaldehyde in sodium citrate buffer (pH 5.0) at 37°C for 24-48 hours.
-
Purification: The reaction will yield a mixture. You must purify via HPLC (Reverse Phase C18) to remove unreacted chloroacetaldehyde and depurinated bases.
-
Verification:
-
UV Spectrum:
shift from 260 nm (dA) to ~275 nm ( dA). -
Fluorescence:
dA is highly fluorescent (Excitation 306 nm / Emission 412 nm). Unmodified dA is not.
-
-
Storage: Aliquot in acidic buffer (pH 5-6) or lyophilize. Store at -80°C. Never store in basic buffer.
References
-
Nair, J., et al. (2007). "Lipid peroxidation-induced DNA damage in cancer-prone inflammatory diseases: a review of published adduct types and levels in humans." Free Radical Biology and Medicine.
-
Brink, A., et al. (2006).[6] "Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS." Journal of Chromatography B.
-
Barrio, J. R., et al. (1972). "Fluorescent adenosine and cytidine derivatives." Biochemical and Biophysical Research Communications.
-
Debo, B. M., et al. (2023).[7] "Evaluation of N6-methyldeoxyadenosine antibody-based genomic profiling in eukaryotes." Genome Research. (Cited for antibody cross-reactivity principles).[7]
-
Chen, H. J., et al. (1998). "Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2,4-Decadienal." Chemical Research in Toxicology.
Sources
- 1. scispace.com [scispace.com]
- 2. Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2, 4-Decadienal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-epsilon-adenosine): a new cytotoxic fluorescent nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of N 6-methyldeoxyadenosine antibody-based genomic profiling in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the resolution of N6-etheno 2'-deoxyadenosine in mass spectrometry
Technical Support Center: High-Resolution Analysis of -etheno-2'-deoxyadenosine ( dA)
Welcome to the Advanced Application Support Center.
Subject: Optimization of LC-MS/MS workflows for the quantification of
This guide addresses the critical challenges in analyzing
Module 1: Sample Preparation & Artifact Suppression
Q1: I am detecting high background levels of
A: If your controls (non-exposed tissue) show unexpectedly high levels, you are likely generating artifacts during DNA isolation.
The Mechanism:
Corrective Protocol:
-
Nuclei Isolation First: Do not lyse whole tissue directly. Isolate nuclei first to remove the bulk of cytoplasmic lipids before breaking the nuclear envelope.
-
Antioxidant Cocktail: All lysis buffers must contain radical scavengers. We recommend adding TEMPO (2 mM) and BHT (Butylated hydroxytoluene, 100 µM) to all buffers.
-
Enzymatic Hydrolysis: Avoid acid hydrolysis, which can depurinate the adduct. Use a neutral pH enzymatic cocktail (DNase I, PDE I, Alkaline Phosphatase).
Q2: My recovery after Solid Phase Extraction (SPE) is inconsistent. Which chemistry do you recommend?
A: For nucleoside adducts, standard C18 can suffer from "breakthrough" due to the polarity of deoxyribose. Recommendation: Use a Polymeric Reverse-Phase (HLB) or Porous Graphitic Carbon (PGC) cartridge.
-
HLB Protocol:
-
Condition: Methanol
Water. -
Load: Hydrolysate (pH 7).
-
Wash: 5% Methanol in Water (removes salts/enzymes).
-
Elute: 100% Methanol (or 40% ACN for PGC).
-
Why: Polymeric sorbents retain polar nucleosides better than silica-based C18, preventing loss during the wash step.
-
Module 2: Chromatographic Resolution & Mass Spectrometry
Q3: I see a co-eluting peak that interferes with my
A: The transition
-
Column Choice: Switch from C18 to a Pentafluorophenyl (PFP) column. PFP phases offer unique selectivity for aromatic, halogenated, and polar compounds via
- interactions, often separating dA from matrix interferences that co-elute on C18. -
Mobile Phase: Use Ammonium Formate (5 mM, pH 4.0) . The slightly acidic pH stabilizes the protonated ion
without causing on-column degradation.
Q4: What are the optimal MS/MS transitions and settings?
A: Use Positive Electrospray Ionization (ESI+). The table below details the required settings for a Triple Quadrupole system.
| Parameter | Analyte ( | Internal Standard ( | Rationale |
| Precursor Ion ( | 276.1 | 281.1 | Protonated molecule |
| Product Ion ( | 160.1 | 165.1 | Loss of deoxyribose (-116 Da) |
| Cone Voltage (V) | 25–35 | 25–35 | Soft ionization to prevent in-source fragmentation |
| Collision Energy (eV) | 18–22 | 18–22 | Optimized for glycosidic bond cleavage |
| Dwell Time (ms) | >100 | >100 | Maximize signal-to-noise for trace analysis |
Module 3: Visualized Workflows
Figure 1: Artifact-Free Sample Preparation Workflow
Caption: This workflow prioritizes the removal of lipid peroxidation precursors (via nuclei isolation) and the use of antioxidants to prevent ex vivo adduct formation.
Figure 2: Troubleshooting Sensitivity & Resolution
Caption: A logic tree for diagnosing low sensitivity or poor peak shape in
References
-
Nair, J., et al. (1995). "Determination of 1,N6-ethenodeoxyadenosine in human urine by column-switching LC/APCI-MS/MS." PubMed. Available at: [Link] (Search Term: Nair et al 1995 ethenodeoxyadenosine)
-
Doerge, D. R., et al. (2000). "Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry." Chemical Research in Toxicology. Available at: [Link]
-
Brink, A., et al. (2006).[1] "Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS." Journal of Chromatography B. Available at: [Link]
-
Hernandez-Castillo, C., et al. (2019).[2] "DNA Adducts as Biomarkers To Predict, Prevent, and Diagnose Disease."[2] Chemical Research in Toxicology. Available at: [Link]
Technical Support Center: Navigating the Challenges of Low-Level N6-etheno 2'-deoxyadenosine (εdA) Detection
Welcome to the technical support center for the quantification of N6-etheno 2'-deoxyadenosine (εdA). This guide is designed for researchers, scientists, and drug development professionals who are working with low levels of this critical biomarker of oxidative stress and DNA damage. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of εdA analysis and achieve reliable, high-quality data.
Introduction to N6-etheno 2'-deoxyadenosine (εdA)
N6-etheno 2'-deoxyadenosine (εdA) is a promutagenic DNA lesion formed from the reaction of deoxyadenosine with products of lipid peroxidation, such as trans,trans-2,4-decadienal, or with metabolites of environmental carcinogens like vinyl chloride.[1][2] Its presence in biological samples is a significant indicator of oxidative stress and is implicated in the etiology of various diseases, including cancer.[3][4] However, quantifying εdA is often challenging due to its typically low endogenous levels, requiring highly sensitive and specific analytical methods.[2][5]
This support center will address common issues encountered during the analysis of low εdA concentrations using the three primary analytical platforms: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Immunoassays (ELISA), and Fluorescence-Based Assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying low levels of εdA?
The main hurdles in low-level εdA quantification are:
-
Low Abundance: Endogenous levels of εdA can be as low as one adduct per 10⁸ to 10¹⁰ normal nucleotides, demanding exceptionally sensitive detection methods.[2][6]
-
Matrix Effects: Complex biological matrices like urine, plasma, and tissue hydrolysates can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS, or non-specific binding in immunoassays.[2]
-
Sample Preparation: Inefficient extraction, analyte degradation during DNA hydrolysis, or the introduction of contaminants can lead to significant signal loss and variability.[7]
-
Method Specificity: Ensuring that the detected signal is unequivocally from εdA and not from other structurally similar molecules is crucial for data accuracy.
Q2: Which analytical method is most suitable for my low-level εdA study?
The choice of method depends on your specific research needs:
-
LC-MS/MS offers the highest specificity and is considered the gold standard for quantitative analysis, especially when coupled with stable isotope-labeled internal standards.[8] It provides structural confirmation of the adduct.
-
Immunoassays (ELISA) can be high-throughput and cost-effective for screening a large number of samples. However, the availability of highly specific antibodies for εdA can be a limiting factor, and cross-reactivity is a potential concern.
-
Fluorescence-Based Assays capitalize on the intrinsic fluorescent properties of the etheno ring of εdA.[1] This method can be very sensitive but may be susceptible to interference from autofluorescence in biological samples.
Q3: How critical is the use of an internal standard for εdA quantification?
For LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as [¹⁵N₅]-εdA, is paramount for accurate quantification.[9][10] A SIL-IS has nearly identical chemical and physical properties to εdA, ensuring it experiences similar extraction efficiencies, chromatographic behavior, and ionization effects.[10] This allows for the correction of variations during sample preparation and analysis, leading to highly reliable and reproducible results.[9]
Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Issue 1: Poor or No Signal for εdA
Symptoms:
-
The εdA peak is absent or has a very low signal-to-noise ratio.
-
Inconsistent signal intensity between replicate injections.
Causality and Protocol Modifications:
This is a common issue when working with low-abundance analytes. The root cause often lies in sample preparation, chromatographic conditions, or mass spectrometer settings.
Caption: Troubleshooting workflow for low εdA signal in LC-MS/MS.
Step-by-Step Protocol Modifications:
-
Optimize DNA Hydrolysis:
-
Rationale: Incomplete hydrolysis will result in low recovery of the εdA nucleoside. Conversely, harsh acidic conditions can lead to depurination and degradation of the adduct.
-
Protocol: Employ a robust enzymatic hydrolysis protocol. A common approach involves sequential digestion with nuclease P1 (to digest DNA to 3'-mononucleotides), followed by alkaline phosphatase (to dephosphorylate to nucleosides). Ensure optimal pH and temperature for each enzyme.
-
-
Enhance Sample Cleanup and Enrichment:
-
Rationale: Removing interfering matrix components is crucial for improving the signal-to-noise ratio. Solid-phase extraction (SPE) is a powerful tool for this.
-
Protocol: Use a multi-step SPE protocol. A combination of a C18 column for initial cleanup followed by a more hydrophilic column like Oasis HLB can effectively enrich for εdA from complex matrices like urine.[11]
-
-
Optimize Sample Concentration:
-
Rationale: Concentrating the sample after cleanup can significantly increase the amount of analyte injected into the LC-MS system.
-
Protocol: After SPE, evaporate the sample to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase. Be cautious not to evaporate to the point of analyte loss due to adhesion to the tube walls.
-
-
Refine Chromatographic Separation:
-
Rationale: Mobile phase composition directly impacts ionization efficiency. Additives can improve peak shape and analyte signal.
-
Protocol: For positive electrospray ionization (ESI+), which is common for εdA, use a mobile phase containing a weak acid like formic acid or acetic acid to promote protonation.[12] However, for oligonucleotides, these can sometimes cause ion suppression, so optimization is key.[13]
-
-
Maximize Mass Spectrometer Sensitivity:
-
Rationale: Fine-tuning the MS parameters is essential for detecting fmol levels of εdA.
-
Protocol:
-
Ionization Mode: While ESI is common, atmospheric pressure chemical ionization (APCI) has also been successfully used for εdA analysis in urine and may offer better sensitivity in some cases.[3]
-
Multiple Reaction Monitoring (MRM): Optimize the MRM transitions for εdA. The characteristic neutral loss of the 2'-deoxyribose moiety (116 Da) is a common transition to monitor (e.g., m/z 276 -> 160).[5] Infuse a standard solution of εdA to fine-tune the collision energy for this transition to maximize signal intensity.
-
-
| Parameter | Standard Setting | Recommended Modification for Low εdA | Rationale |
| DNA Hydrolysis | Acid Hydrolysis | Enzymatic (Nuclease P1 & Alkaline Phosphatase) | Milder conditions prevent adduct degradation. |
| Sample Cleanup | Dilute and Shoot | Solid-Phase Extraction (e.g., C18 followed by HLB) | Removes matrix interferences and enriches for εdA.[11] |
| LC Mobile Phase | Neutral pH | 0.1% Formic Acid or Acetic Acid in Water/Acetonitrile | Promotes protonation for enhanced ESI+ signal.[12] |
| MS Ionization | ESI | Test both ESI and APCI | APCI can be more sensitive for certain analytes in complex matrices.[3] |
| MS Detection | Full Scan | Multiple Reaction Monitoring (MRM) | Increases sensitivity and specificity by monitoring specific parent-daughter ion transitions.[3] |
Troubleshooting Guide: Immunoassays (ELISA)
Issue 2: Low Sensitivity in εdA ELISA
Symptoms:
-
The standard curve does not reach the desired lower limit of quantification (LLOQ).
-
Samples known to contain low levels of εdA are undetectable.
Causality and Protocol Modifications:
Low sensitivity in a competitive ELISA for a small molecule like εdA can be due to suboptimal antibody affinity/concentration, inefficient blocking, or insufficient signal generation.
Caption: Stepwise optimization for improving εdA ELISA sensitivity.
Step-by-Step Protocol Modifications:
-
Optimize Antibody Concentrations:
-
Rationale: In a competitive ELISA, the concentration of the capture antibody and the labeled competitor are critical. Too much antibody can lead to high background, while too little will result in a weak signal.
-
Protocol: Perform a checkerboard titration, testing a range of capture antibody coating concentrations against different concentrations of the enzyme-labeled εdA conjugate.[14] This will identify the optimal ratio that provides the best signal-to-noise ratio.
-
-
Improve Blocking Efficiency:
-
Rationale: Inadequate blocking of non-specific binding sites on the microplate can lead to high background, which masks the true signal at low analyte concentrations.
-
Protocol: While BSA and non-fat dry milk are common blocking agents, commercially available protein-free blocking buffers can sometimes offer superior performance by reducing non-specific interactions.[15]
-
-
Increase Incubation Times and Adjust Temperature:
-
Rationale: Allowing more time for the binding reactions to reach equilibrium can increase signal intensity.
-
Protocol: Extend the sample and/or antibody incubation times. For example, incubating the sample with the primary antibody overnight at 4°C can enhance sensitivity compared to a shorter incubation at room temperature.[16]
-
-
Enhance Signal Generation:
-
Rationale: The choice of enzyme and substrate can dramatically impact the final signal.
-
Protocol:
-
High-Sensitivity Substrates: Use a substrate that produces a strong signal, such as a chemiluminescent substrate for horseradish peroxidase (HRP).
-
Signal Amplification Systems: Consider using a signal amplification strategy. For example, using a biotinylated detection antibody followed by streptavidin-HRP can increase the number of enzyme molecules at the binding site, leading to a stronger signal.[17]
-
-
| Parameter | Standard Protocol | Recommended Modification for Low εdA | Rationale |
| Antibody Concentration | Manufacturer's suggestion | Perform a checkerboard titration | Determines the optimal antibody and conjugate concentrations for best signal-to-noise.[14] |
| Blocking Buffer | 5% BSA or non-fat milk | Test commercial protein-free blockers | Can more effectively reduce non-specific binding and lower background.[15] |
| Incubation Time | 1-2 hours at RT | Overnight at 4°C | Allows binding reactions to approach equilibrium, increasing signal.[16] |
| Detection Substrate | Colorimetric (e.g., TMB) | Chemiluminescent or fluorescent substrate | Offers a wider dynamic range and higher sensitivity.[17] |
Troubleshooting Guide: Fluorescence-Based Assays
Issue 3: Low Fluorescence Signal and High Background
Symptoms:
-
The fluorescence intensity of εdA-containing samples is not significantly different from the blank.
-
High background fluorescence across the entire plate/sample set.
Causality and Protocol Modifications:
While εdA is intrinsically fluorescent, its quantum yield may not be sufficient for detection at very low concentrations, especially in the presence of autofluorescent biological molecules.
Caption: A systematic approach to improving fluorescence-based εdA detection.
Step-by-Step Protocol Modifications:
-
Thorough Sample Cleanup:
-
Rationale: Biological samples contain numerous endogenous fluorescent molecules (e.g., NADH, riboflavins) that contribute to high background.
-
Protocol: Implement a rigorous sample cleanup protocol, such as HPLC purification of the DNA hydrolysate, to isolate εdA from these interfering compounds before fluorescence measurement.
-
-
Optimize Excitation and Emission Wavelengths:
-
Rationale: Using the precise excitation and emission maxima for εdA will maximize its signal relative to the background. While εdA itself fluoresces, its properties can be influenced by the local environment.
-
Protocol: If possible, use a spectrophotometer to determine the optimal excitation and emission wavelengths for a pure εdA standard in your assay buffer. A reported fluorescence maximum for a similar compound, 2-aza-ε-adenosine, is at 494 nm when excited at 358 nm.[18]
-
-
Consider Fluorescent Derivatization:
-
Rationale: If the intrinsic fluorescence of εdA is insufficient, chemical derivatization with a highly fluorescent tag can significantly enhance the signal.
-
Protocol: While specific derivatization agents for the etheno moiety are not widely commercialized, explore reagents that react with the purine ring or the deoxyribose sugar. This is an advanced approach and would require significant methods development.
-
-
Instrument Settings:
-
Rationale: Proper instrument settings are critical for maximizing the detection of a weak signal.
-
Protocol: Increase the photomultiplier tube (PMT) gain or detector sensitivity on your fluorometer. However, be aware that this will also amplify the background signal, so it must be balanced with effective sample cleanup.
-
| Parameter | Standard Approach | Recommended Modification for Low εdA | Rationale |
| Sample Purity | Crude DNA hydrolysate | HPLC-purified fraction | Removes autofluorescent contaminants. |
| Wavelengths | Generic purine settings | Empirically determine Ex/Em maxima for εdA | Maximizes specific signal from the analyte.[18] |
| Signal Intensity | Rely on intrinsic fluorescence | Chemical derivatization with a fluorophore | Covalently attaching a bright fluorophore can increase the signal by orders of magnitude. |
| Instrument Gain | Medium setting | High setting with appropriate blanks | Amplifies the weak signal from low εdA concentrations. |
References
-
Cui, S., Li, H., Wang, S., Sun, X., & Li, Y. (2014). Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. International Journal of Molecular Sciences, 15(10), 17611–17622. [Link]
-
Doerge, D. R., Churchwell, M. I., Fang, J. L., & Beland, F. A. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Chemical Research in Toxicology, 14(1), 51–58. [Link]
-
Bird, S. S., McClure, T. D., & Rago, B. (2018). Improving Negative Liquid Chromatography-Electrospray Ionization-Mass Spectrometry Lipidomic Analysis of Human Plasma Using Acetic Acid as a Mobile Phase Additive. Lipids, 53(1), 111–121. [Link]
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Cao, M., & Zhang, X. (2024). DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Biomolecules, 14(9), 1173. [Link]
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Le, C. H., Whiteman, M., & Lee, H. P. (2004). Quantification of 1,N6-etheno-2'-deoxyadenosine in human urine by column-switching LC/APCI-MS/MS. Free Radical Biology and Medicine, 36(1), 1–9. [Link]
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Kim, J., Kim, H. Y., Lee, J. H., & Kim, K. P. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Proteomes, 7(2), 20. [Link]
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Cui, S., Li, H., Wang, S., Sun, X., & Li, Y. (2014). Ultrasensitive UPLC-MS-MS method for the quantitation of etheno-DNA adducts in human urine. International journal of molecular sciences, 15(10), 17611-22. [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
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Loureiro, A. P., Di Mascio, P., & Medeiros, M. H. (1998). Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2,4-decadienal. Chemical research in toxicology, 11(7), 812–819. [Link]
-
Chen, H. J. C., & Chiang, P. C. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry (Tokyo, Japan), 7(Spec Iss), S0073. [Link]
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Cui, S., Li, H., Wang, S., Sun, X., & Li, Y. (2014). Figure 1, Structures and mass spectra of the 1,N 6-etheno-2'-deoxyadenosine and... [Image]. In Ultrasensitive UPLC-MS-MS method for the quantitation of etheno-DNA adducts in human urine. ResearchGate. [Link]
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Doneanu, A., Chen, W., & Antonucci, F. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 34(11), 2535–2543. [Link]
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Gentil, C., Philippin, G., & Bockelmann, U. (2007). Signal enhancement in electronic detection of DNA hybridization. Physical review. E, Statistical, nonlinear, and soft matter physics, 75(1 Pt 1), 011926. [Link]
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Tsuru, C., & Yagita, H. (2017). An ELISA protocol to improve the accuracy and reliability of serological antibody assays. MethodsX, 4, 126–137. [Link]
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Seela, F., & Peng, X. (2003). 1,N6-Etheno-7-deaza-2'-deoxyadenosine - A Stable and Highly Fluorescent Analogue of Ethenoadenosine: Synthesis, Properties and Oligonucleotide Incorporation. ResearchGate. [Link]
-
Doerge, D. R., Churchwell, M. I., & Beland, F. A. (1999). Quantitative Analysis of Etheno-2'-Deoxycytidine DNA Adducts Using On-Line Immunoaffinity Chromatography Coupled With LC/ES-MS/MS Detection. Analytical Chemistry, 71(18), 4057–4063. [Link]
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Turesky, R. J. (2020). DNA Adductomics. Chemical Research in Toxicology, 33(4), 863–880. [Link]
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Suzuki, T., et al. (2023). Analysis of Novel DNA Adducts Derived from Acetaldehyde. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Apffel, A., Fischer, S., Goldberg, G., Goodley, P. C., & Kuhlmann, F. E. (1995). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 712(1), 177–190. [Link]
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Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(1), 1–9. [Link]
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Brink, A., Lutz, U., Völkel, W., & Lutz, W. K. (2006). Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 830(2), 255–261. [Link]
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Wang, L., Liu, X., Hu, X., Song, S., & Fan, C. (2014). A novel signal enhancement strategy for the detection of DNA oxidative damage biomarker 8-OHdG based on the synergy between β-CD-CuNCs and multi-walled carbon nanotubes. Biosensors & bioelectronics, 58, 142–147. [Link]
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Hong, N., Pinter, G., & Schram, K. H. (1975). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside. Nucleic acids research, 2(4), 531–543. [Link]
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Dou, M., & Sanjay, S. T. (2018). Enhanced Colorimetric Signal for Accurate Signal Detection in Paper-Based Biosensors. Sensors (Basel, Switzerland), 18(11), 3848. [Link]
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Wang, Y., et al. (2021). HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine. Analytical Chemistry, 93(50), 16827–16835. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
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Singer, B., & Hang, B. (2021). Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides. Mutation research. Reviews in mutation research, 788, 108390. [Link]
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Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid communications in mass spectrometry : RCM, 13(12), 1175–1185. [Link]
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Carmi, N., Shultz, L. A., & Breaker, R. R. (1996). A DNA enzyme with N-glycosylase activity. Proceedings of the National Academy of Sciences of the United States of America, 93(12), 6171–6175. [Link]
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ImmunoChemistry Technologies. (n.d.). Guide to Developing Optimized ELISAs. Retrieved from [Link]
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Geva, A., et al. (2023). Utilizing Deep Learning Algorithms for Signal Processing in Electrochemical Biosensors: From Data Augmentation to Detection and Quantification of Chemicals of Interest. ResearchGate. [Link]
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Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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Chen, Y., et al. (2022). Advanced Signal-Amplification Strategies for Paper-Based Analytical Devices: A Comprehensive Review. Biosensors, 12(11), 987. [Link]
-
RayBiotech. (n.d.). m6A (N6-methyladenosine) ELISA Kit. Retrieved from [Link]
-
deNOVO Biolabs. (n.d.). Small Molecule ELISA Kits. Retrieved from [Link]
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Technical Support Center: N6-etheno 2'-deoxyadenosine (εdA) Standards
Welcome to the technical support center for N6-etheno 2'-deoxyadenosine (εdA) standards. This resource is designed for researchers, scientists, and drug development professionals who utilize εdA as a critical biomarker for DNA damage and oxidative stress.[1][2][3] Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is N6-etheno 2'-deoxyadenosine (εdA) and why is it a significant biomarker?
A1: N6-etheno 2'-deoxyadenosine (εdA) is a DNA adduct, which is a segment of DNA bound to a cancer-causing chemical.[3] It is formed when reactive species, often generated from lipid peroxidation, react with the deoxyadenosine base in DNA.[3][4] Its presence in biological samples is a key indicator of oxidative stress and has been linked to chronic inflammation and various pathological conditions, including cancer.[1][5][6] Therefore, accurate quantification of εdA is crucial for toxicological studies and in the development of therapeutic agents.
Q2: How should I properly store my εdA standard to ensure its stability?
A2: Proper storage is critical to maintain the integrity of your εdA standard. For long-term storage, the solid (powder) form of εdA should be kept at -20°C or, ideally, -80°C, protected from light and moisture.[1] Stock solutions, typically prepared in a solvent like DMSO or a buffered aqueous solution, should also be stored at -80°C for up to six months or at -20°C for up to one month.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
| Storage Condition | Form | Recommended Duration |
| -80°C | Solid or Stock Solution | Up to 6 months[1] |
| -20°C | Solid or Stock Solution | Up to 1 month[1] |
| +2°C to +8°C | Solid (Short-term) | Not recommended for long-term |
Q3: What are the common impurities I might encounter in an εdA standard?
A3: Impurities in an εdA standard can arise from the synthesis process or degradation. Common impurities may include unreacted starting materials like 2'-deoxyadenosine, byproducts from the etheno-adduct formation reaction, or degradation products.[7][8] For instance, incomplete reaction can leave residual 2'-deoxyadenosine.[9][10] Degradation can occur due to improper storage, leading to ring-opening of the etheno group or other structural modifications. It is essential to verify the purity of the standard using appropriate analytical techniques.
Q4: Which analytical techniques are most suitable for the quality control of εdA standards?
A4: A multi-faceted approach is recommended for the comprehensive quality control of εdA standards.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary method for assessing purity and quantifying the concentration of the standard.[2][3][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides structural confirmation and high sensitivity for identifying and quantifying εdA, even in complex matrices.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is invaluable for the unambiguous structural elucidation of the εdA molecule and for identifying any structural isomers or impurities.[7][8][14]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with εdA standards.
Issue 1: Inconsistent or non-linear calibration curve.
-
Possible Cause 1: Degradation of the standard.
-
Explanation: The εdA standard may have degraded due to improper storage, exposure to light, or multiple freeze-thaw cycles.[1] This will lead to a lower effective concentration and result in a non-linear or shifted calibration curve.
-
Solution:
-
Always prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Verify the integrity of your stock solution by re-analyzing its purity via HPLC-UV.
-
If degradation is suspected, use a fresh, unopened vial of the εdA standard.
-
-
-
Possible Cause 2: Inaccurate initial concentration of the stock solution.
-
Explanation: Errors in weighing the solid standard or in the volume of solvent used to prepare the stock solution will lead to an inaccurate concentration, affecting all subsequent dilutions.
-
Solution:
-
Use a calibrated analytical balance for weighing the solid εdA.
-
Use calibrated pipettes for solvent addition.
-
Independently verify the concentration of the stock solution using UV-Vis spectrophotometry, applying the Beer-Lambert law with the known molar extinction coefficient of εdA.
-
-
-
Possible Cause 3: Adsorption of the standard to container surfaces.
-
Explanation: At low concentrations, εdA can adsorb to the surfaces of plastic or glass vials, leading to a decrease in the actual concentration in the solution.
-
Solution:
-
Use low-adsorption microcentrifuge tubes or silanized glassware for preparing and storing dilute standards.
-
Consider adding a small percentage of an organic solvent like acetonitrile or methanol to the diluent to minimize adsorption.
-
-
Issue 2: Unexpected peaks in the HPLC or LC-MS chromatogram.
-
Possible Cause 1: Contamination of the solvent or mobile phase.
-
Explanation: Impurities in the solvents used for preparing the standard or in the HPLC mobile phase can appear as extraneous peaks in the chromatogram.
-
Solution:
-
Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases.
-
Filter all mobile phases through a 0.22 µm filter before use.
-
Run a blank gradient (injecting only the solvent used to dissolve the standard) to identify any background peaks.
-
-
-
Possible Cause 2: Presence of impurities in the εdA standard.
-
Explanation: The standard itself may contain impurities from its synthesis or from degradation over time.[7][8]
-
Solution:
-
Review the certificate of analysis (CoA) provided by the manufacturer to check the specified purity and the analytical method used for its determination.[15]
-
If possible, confirm the identity of the impurity peaks using LC-MS/MS by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.
-
If the impurity level is significant, a new, higher-purity standard may be required.
-
-
-
Possible Cause 3: In-source fragmentation or adduct formation in the mass spectrometer.
-
Explanation: In LC-MS analysis, the ionization process can sometimes cause the εdA molecule to fragment or to form adducts with components of the mobile phase (e.g., sodium or potassium adducts).
-
Solution:
-
Optimize the ion source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation.
-
Use high-purity mobile phase additives (e.g., formic acid, ammonium acetate) to promote the formation of the desired protonated molecule [M+H]⁺ and minimize adduct formation.
-
-
Issue 3: Poor signal intensity or no signal in LC-MS analysis.
-
Possible Cause 1: Incorrect mass transition settings in the MS method.
-
Explanation: The mass spectrometer is programmed to detect specific mass transitions (parent ion -> fragment ion). If these are incorrect for εdA, no signal will be detected. The protonated molecule of εdA has an m/z of 276.1. A common fragmentation is the loss of the deoxyribose sugar, resulting in a fragment ion with an m/z of 160.1.
-
Solution:
-
Verify that the correct precursor ion (e.g., m/z 276.1 for [M+H]⁺) and product ion(s) (e.g., m/z 160.1) are included in your MS method.
-
Perform an infusion analysis of the εdA standard to confirm the optimal precursor and product ions and to tune the collision energy.
-
-
-
Possible Cause 2: Sub-optimal chromatographic conditions.
-
Explanation: If the HPLC method does not provide good retention and peak shape for εdA, the compound may elute as a broad peak, leading to low signal intensity.
-
Solution:
-
Optimize the mobile phase composition (e.g., gradient slope, organic solvent type) and column chemistry (e.g., C18) to achieve a sharp, well-defined chromatographic peak for εdA.
-
Ensure that the pH of the mobile phase is compatible with the stability of εdA.
-
-
Experimental Protocols
Here are detailed step-by-step methodologies for key quality control experiments.
Protocol 1: Purity Assessment by HPLC-UV
-
Preparation of Standard Stock Solution: Accurately weigh approximately 1 mg of solid εdA standard and dissolve it in a known volume of methanol or a suitable buffer to create a stock solution of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm and 275 nm.
-
-
Analysis:
-
Inject the prepared εdA solution.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as: (Area of εdA peak / Total area of all peaks) * 100%. A purity of >98% is generally considered acceptable.[2]
-
Protocol 2: Identity Confirmation by LC-MS/MS
-
Sample Preparation: Dilute the stock solution from Protocol 1 to a concentration of approximately 1 µg/mL using the initial mobile phase composition.
-
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole).
-
The same HPLC column and mobile phases as in Protocol 1.
-
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 276.1
-
Product Ion (Q3): m/z 160.1
-
-
Optimize collision energy for this transition.
-
-
Analysis:
-
Inject the diluted εdA solution.
-
Confirm the presence of a peak at the expected retention time with the specified mass transition. This confirms the identity of the standard.
-
Protocol 3: Structural Verification by ¹H-NMR
-
Sample Preparation: Dissolve 1-5 mg of the solid εdA standard in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire a standard ¹H-NMR spectrum.
-
-
Analysis:
-
Compare the obtained spectrum with a reference spectrum for εdA. Key expected signals include those for the etheno protons, the purine ring protons, and the deoxyribose sugar protons.[16][17] The chemical shifts and coupling patterns should match the established structure of N6-etheno 2'-deoxyadenosine.
-
Visual Workflow
The following diagram illustrates a typical workflow for the verification and use of an εdA standard in a quantitative experiment.
Caption: Workflow for εdA standard quality control and use.
References
-
AdooQ Bioscience. (n.d.). N6-Etheno 2'-deoxyadenosine. Retrieved from [Link]
-
MGH DNA Core. (n.d.). Sanger DNA Sequencing: Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deoxyadenosine. PubChem Compound Summary for CID 13730. Retrieved from [Link]
-
Di Mascio, P., et al. (1998). Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology, 11(9), 1045-1050. Retrieved from [Link]
-
Matsuda, T., et al. (2021). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Journal of Clinical Biochemistry and Nutrition, 68(1), 41-50. Retrieved from [Link]
-
Cui, S., et al. (2014). Ultrasensitive UPLC-MS-MS method for the quantitation of etheno-DNA adducts in human urine. Analytical and Bioanalytical Chemistry, 406(25), 6257-6265. Retrieved from [Link]
-
Yip, K. F., & Tsou, K. C. (1973). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside. Nucleic Acids Research, 1(4), 531-540. Retrieved from [Link]
-
Chiron, S., & Barbati, S. (2007). In vitro synthesis of 1,N6-etheno-2'-deoxyadenosine and 1,N2-etheno-2'-deoxyguanosine by 2,4-dinitrophenol and 1,3-dinitropyrene in presence of a bacterial nitroreductase. Environmental Toxicology, 22(2), 222-227. Retrieved from [Link]
-
de Oliveira, M. C., et al. (1998). Formation of 1,N6-Etheno-2'-deoxyadenosine Adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology, 11(9), 1045-1050. Retrieved from [Link]
-
Nair, J., et al. (1993). Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA. IARC Scientific Publications, (124), 259-267. Retrieved from [Link]
-
de los Santos, C., et al. (2001). 1,N2-Etheno-2'-deoxyguanosine Adopts the syn Conformation about the Glycosyl Bond When Mismatched with Deoxyadenosine. Biochemistry, 40(11), 3329-3335. Retrieved from [Link]
-
An, Y., et al. (2022). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. International Journal of Molecular Sciences, 23(2), 996. Retrieved from [Link]
-
Ma, B., et al. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 7(2), 23. Retrieved from [Link]
-
Plavec, J., et al. (1994). Complete 1H and 13C NMR spectral assignment of α- and β-adenosine, 2'-deoxyadenosine and their acetate derivatives. Magnetic Resonance in Chemistry, 32(10), 634-638. Retrieved from [Link]
-
Guengerich, F. P. (2021). Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides. Chemical Research in Toxicology, 34(7), 1629-1642. Retrieved from [Link]
-
Kumar, S., et al. (1995). 1,N6-etheno deoxy and ribo adenoGine and 3,N4-etheno deoxy and ribo cytidine phosphoramidites. Strongly fluorescent structures for incorporation into DNA and RNA. Nucleosides and Nucleotides, 14(3-5), 565-568. Retrieved from [Link]
-
Brink, A., et al. (2006). Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS. Journal of Chromatography B, 830(2), 255-261. Retrieved from [Link]
-
Yen, T. Y., et al. (1994). A comparison of two ultrasensitive methods for measuring 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine in cellular DNA. Carcinogenesis, 15(8), 1647-1652. Retrieved from [Link]
-
Swenberg, J. A., et al. (2011). Endogenous versus Exogenous DNA Adducts: Their Role in Carcinogenesis, Epidemiology, and Risk Assessment. Toxicological Sciences, 120(Suppl 1), S130-S145. Retrieved from [Link]
-
Wang, Y., et al. (2022). Three strategies for DNA adduct detection: a based on assessment of DNA... Journal of Environmental Science and Health, Part C, 40(1), 1-28. Retrieved from [Link]
-
Vaca, C. E., et al. (1995). Formation of a Substituted 1,N6-Etheno-2'-deoxyadenosine Adduct by Lipid Hydroperoxide-Mediated Generation of 4-Oxo-2-nonenal. Chemical Research in Toxicology, 8(4), 546-554. Retrieved from [Link]
-
Weng, H., et al. (2021). The generation of carcinogenic etheno-DNA adducts in the liver of patients with nonalcoholic fatty liver disease. Hepatobiliary Surgery and Nutrition, 10(4), 459-472. Retrieved from [Link]
-
Edvotek. (n.d.). TROUBLESHOOTING GUIDE DNA Extraction • Human PCR. Retrieved from [Link]
-
Alexandrov, D. A., et al. (2021). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Molecules, 26(11), 3326. Retrieved from [Link]
-
B. D. Nageswara Rao, & B. D. Ray. (1984). Fluorescent α-Anomeric 1,N(6)Etheno- Deoxyadenosine in DNA Duplexes. the α-εdA / dG Pair. Journal of the American Chemical Society, 106(12), 3597-3602. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 6. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2, 4-Decadienal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2 -Deoxyadenosine = 99 16373-93-6 [sigmaaldrich.com]
- 11. A comparison of two ultrasensitive methods for measuring 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. 1,N2-Etheno-2′-deoxyguanosine Adopts the syn Conformation about the Glycosyl Bond When Mismatched with Deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing detection methods for N6-etheno 2'-deoxyadenosine
Comparative Guide: Detection Methodologies for N6-etheno-2'-deoxyadenosine ( dA)[1][2]
Executive Summary
This guide objectively compares the three primary detection methodologies: Isotope-Dilution LC-MS/MS (the structural gold standard),
Mechanistic Context & Formation Pathway
Understanding the origin of
Figure 1: dA Formation Pathway
Caption: Formation of
Method 1: Isotope-Dilution LC-MS/MS (The Gold Standard)
Best for: Absolute quantification, structural specificity, and multi-adduct analysis (adductomics).
Technical Principle
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest specificity. By incorporating a stable isotope-labeled internal standard (e.g.,
Validated Protocol
Pre-requisite: 50–100 µg DNA (High purity,
-
Internal Standardization:
-
Spike DNA sample with known femtomoles of
- dA internal standard before hydrolysis. -
Causality: Corrects for variations in enzymatic efficiency and solid-phase extraction (SPE) recovery.
-
-
Enzymatic Hydrolysis:
-
Digest DNA with DNase I, Snake Venom Phosphodiesterase (SVP), and Alkaline Phosphatase.
-
Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM MgCl
. Incubate at 37°C for 6-12 hours. -
Checkpoint: Ensure complete digestion by monitoring dG conversion; incomplete digestion yields false negatives.
-
-
Enrichment (Solid Phase Extraction):
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
Transition 1 (Quantifier):
276 160 (Loss of deoxyribose). -
Transition 2 (Qualifier):
276 133.
-
-
Performance Profile
-
LOD: ~1–5 adducts per
nucleotides (requires nanoflow-LC for highest sensitivity). -
Specificity: 100% (Mass-based identification).
-
Self-Validation: High (via Isotope Dilution).
Method 2: P-Postlabeling (The Sensitivity Benchmark)
Best for: Limited sample availability (<10 µg DNA) and detecting ultra-low levels of adducts.
Technical Principle
This method chemically labels DNA adducts with radioactive phosphorus (
Validated Protocol
Pre-requisite: 2–10 µg DNA.
-
Micrococcal Nuclease/SPD Digestion:
-
Digest DNA to deoxyribonucleoside 3'-monophosphates (dXp).
-
-
Nuclease P1 Enrichment:
-
Treat digest with Nuclease P1.
-
Mechanism:[7] Normal dXp
dX (nucleosides, not substrates for kinase). dAp remains phosphorylated. -
Critical Step: Optimize incubation time; over-digestion can degrade
dA.
-
-
Radiolabeling:
-
Incubate with T4 Polynucleotide Kinase (PNK) and [
- P]ATP (high specific activity: >3000 Ci/mmol). -
Reaction:
dAp + [ - P]ATP [5'- P] dAp (bisphosphate) + ADP.
-
-
Separation (TLC or HPLC):
-
PEI-Cellulose TLC: Multi-directional chromatography using high-salt urea solvents to separate adducts from residual normal nucleotides and free ATP.
-
Detection: Screen-enhanced autoradiography or phosphorimaging.
-
Performance Profile
-
LOD: ~1 adduct per
nucleotides (Ultrasensitive).[5] -
Specificity: Moderate. Co-migrating spots can lead to false positives.
-
Self-Validation: Lower. Requires running parallel standards to confirm migration spots.
Method 3: Immunoassays & Immunoaffinity (The High-Throughput Screen)
Best for: Screening large cohorts or enriching samples for MS/Postlabeling.
Technical Principle
Utilizes monoclonal antibodies (e.g., clone EM-A-1 ) raised specifically against
Validated Protocol (IAC Enrichment)
-
Column Preparation:
-
Couple EM-A-1 antibody to Sepharose 4B beads.
-
-
Sample Loading:
-
Load hydrolyzed DNA (up to 1 mg) onto the column.
-
Mechanism:[7] Antibody binds
dA; normal nucleosides wash through.
-
-
Elution:
-
Elute bound
dA with methanol or mild acid.
-
-
Downstream Analysis:
-
Inject eluate into LC-MS/MS or proceed to
P-postlabeling.
-
Performance Profile
-
LOD (ELISA): ~1 adduct per
nucleotides (Poor for endogenous levels). -
LOD (IAC + MS/Postlabeling): Increases sensitivity by 100-1000x.
-
Specificity: Dependent on antibody cross-reactivity.
Comparative Analysis & Decision Matrix
Table 1: Technical Comparison of dA Detection Methods
| Feature | LC-MS/MS (Isotope Dilution) | Immunoassay (ELISA) | |
| Primary Utility | Quantification & Structure Confirmation | Ultrasensitive Detection | High-throughput Screening |
| Sample Requirement | High (50–100 µg) | Low (1–10 µg) | Medium (10–50 µg) |
| Limit of Detection (LOD) | ~1 in | ~1 in | ~1 in |
| Specificity | High (Mass/Charge) | Moderate (Migration) | Low (Cross-reactivity) |
| Throughput | Medium | Low | High |
| Cost per Sample | High | High (Labor/Isotopes) | Low |
| Key Limitation | Instrument cost; Sample mass | Radioactivity; No structural data | Poor sensitivity for endogenous levels |
Figure 2: Method Selection Workflow
Caption: Decision tree for selecting the optimal
References
-
Nair, J., et al. (1995). "Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA." Carcinogenesis. Link
-
Phillips, D. H., & Arlt, V. M. (2007). "The 32P-postlabeling assay for DNA adducts." Nature Protocols. Link
-
Singh, R., et al. (2014). "Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS." Chemical Research in Toxicology. Link
-
Bartsch, H., & Nair, J. (2000). "New DNA-based biomarkers for oxidative stress and cancer chemoprevention studies." European Journal of Cancer. Link
-
Ham, A. J., et al. (2004). "Immunoaffinity purification and LC-MS/MS analysis of 1,N6-ethenodeoxyadenosine in DNA." Chemical Research in Toxicology. Link
Sources
- 1. Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine detected by monoclonal antibodies in lung and liver DNA of rats exposed to vinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
N6-etheno 2'-deoxyadenosine vs other DNA adducts in mutagenicity
Technical Guide: N6-etheno-2'-deoxyadenosine ( dA) vs. Major DNA Adducts in Mutagenicity
Executive Summary
N6-etheno-2'-deoxyadenosine (
This guide provides a technical comparison of
Mechanistic Formation & Structural Context[1][2][3][4]
Pathway Diagram: Lipid Peroxidation to dA
The following diagram illustrates the cascade from oxidative stress to the stable fixation of the
Figure 1: The chemical trajectory from oxidative stress to
Comparative Analysis: dA vs. Other Adducts[6]
The mutagenic outcome of an adduct depends heavily on how high-fidelity and translesion synthesis (TLS) polymerases encounter the lesion.
Table 1: Mutagenic Profile & Repair Specificity
| Feature | 8-oxo-dG | M | ||
| Origin | LPO (4-HNE, DDE) | LPO (4-HNE, DDE) | ROS (Direct Oxidation) | LPO (MDA) |
| Primary Mutation | A | C | G | G |
| Mechanism | Syn-conformation (Hoogsteen pairing with G) | Non-instructive (Polymerase stalling) | Syn-conformation (Hoogsteen pairing with A) | Ring-opening/Stalling |
| Mutagenic Potency | High in Mammalian cells (~70%); Low in E. coli | Extremely High (>80% in Mammalian) | Moderate (highly dependent on OGG1) | High |
| Primary Repair | AAG (MPG) (Glycosylase) | ALKBH2 (Direct Reversal) | OGG1 (Glycosylase) | NER / Homologous Recomb. |
| Repair Conflict | Substrate for both BER and AlkB | AAG binds but does not cut (inhibits repair) | No major inhibition | NER dependent |
The "Syn" Conformation Mechanism
Unlike
-
Anti-conformation: Steric clash prevents Watson-Crick pairing with T.
-
Syn-conformation: The etheno ring faces into the major groove, exposing the Hoogsteen face. This allows stable hydrogen bonding with Guanine , effectively mimicking a G residue and causing the polymerase to insert C (leading to A
G transitions).
Repair Mechanisms: The AAG vs. ALKBH2 Axis
A critical distinction in
-
AAG (Alkyladenine DNA Glycosylase): The primary glycosylase for
dA. It excises the base, creating an AP site. -
ALKBH2: An oxidative demethylase that directly reverses the etheno damage without excising the base.
-
The
dC Trap: AAG binds dC with high affinity but possesses very weak excision activity. This "hijacks" the lesion, preventing ALKBH2 from accessing it, which exacerbates mutagenicity in AAG-overexpressing cells.
Figure 2: Dual repair pathways for
Experimental Protocol: Site-Specific Mutagenesis
To rigorously quantify the mutagenic potential of
Workflow Diagram
Figure 3: Workflow for the construction and analysis of site-specifically modified vectors.
Detailed Protocol
Objective: Determine mutation frequency (MF) and specificity of
Materials:
-
Single-stranded M13mp2 viral DNA (or pUC19 derivative).
-
Synthesized 16-mer oligonucleotide containing
dA at a central position (e.g., 5'-...GCT A GCT...-3'). -
Scaffold oligonucleotides (complementary to vector, flanking the gap).
-
T4 DNA Ligase, T4 Polynucleotide Kinase.
Step-by-Step Methodology:
-
Vector Gapping:
-
Linearize dsDNA vector with restriction enzymes to create a gap, or anneal excess ssDNA vector with a complementary scaffold scaffold that leaves a specific 16-nt gap.
-
Validation: Verify gap formation on a 0.8% agarose gel (shift in mobility).
-
-
Oligonucleotide Phosphorylation:
-
Treat 100 pmol of the
dA-modified oligo with T4 Polynucleotide Kinase and ATP to phosphorylate the 5'-end. -
Control: Treat an unmodified dA oligo in parallel.
-
-
Ligation (The Construction):
-
Mix the gapped heteroduplex vector with a 10-fold molar excess of the phosphorylated
dA-oligo. -
Add T4 DNA Ligase and incubate at 16°C overnight.
-
Purification: Separate closed circular DNA (ccDNA) from unligated nicked DNA using CsCl gradient centrifugation or gel purification. Crucial: Only ccDNA ensures the adduct is integrated into the infectious strand.
-
-
Transfection & Replication:
-
Transfect the construct into E. coli (e.g., alkB- / tag- strains) or mammalian cells (e.g., COS-7 or specific knockdown lines).
-
Allow replication to occur (6–24 hours). The cellular polymerases will encounter the
dA lesion.
-
-
Progeny Analysis (RE-PCR / SS-Sequencing):
-
Harvest progeny phage/plasmid.
-
RE-Screening: If the mutation alters a Restriction Enzyme site (designed into the oligo), digest PCR products to screen for mutants.
-
Sanger/NGS: Sequence the target region.
-
Calculation:
.
-
References
-
Bartsch, H., & Nair, J. (2004). Oxidative stress and lipid peroxidation-derived DNA lesions in inflammation driven carcinogenesis.[2][3] Cancer Detection and Prevention. Link
-
Pandey, A. K., et al. (2011). The mechanism of mutagenicity of the 1,N6-ethenoadenine DNA adduct: The role of the syn conformation.[4][5] Biochemistry. Link
-
Fu, D., & Samson, L. D. (2012). Direct repair of 3,N4-ethenocytosine by the human ALKBH2 dioxygenase is blocked by the AAG/MPG glycosylase. DNA Repair. Link
-
Levine, R. L., et al. (2000). Mutagenicity of etheno-DNA adducts in mammalian cells. Proceedings of the National Academy of Sciences. Link
-
Nair, J., et al. (2010). High urinary excretion of lipid peroxidation-derived DNA damage in patients with cancer-prone liver diseases.[3] Mutation Research. Link
-
Delaney, J. C., & Essigmann, J. M. (2008). Biological properties of single chemical-DNA adducts: A twenty-year perspective. Chemical Research in Toxicology. Link
Sources
- 1. Stable Interstrand Cross-Links Generated from the Repair of 1,N6-Ethenoadenine in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solution conformation and mutagenic specificity of 1,N6-ethenoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
inter-laboratory comparison of N6-etheno 2'-deoxyadenosine measurements
Technical Guide: Inter-Laboratory Comparison of -etheno-2'-deoxyadenosine ( dA) Measurements
Executive Summary: The Biomarker Paradox
However, accurate quantification remains a significant analytical challenge. Inter-laboratory comparisons reveal a "Biomarker Paradox": Immunoassays often overestimate levels by 10-100 fold due to cross-reactivity, while mass spectrometry (LC-MS/MS) provides structural specificity but historically struggled with sensitivity limits required for background endogenous levels.
This guide objectively compares the three dominant methodologies—
Methodology Comparison: The Contenders
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]
-
Status: The "Gold Standard" for validation.
-
Mechanism: Enzymatic hydrolysis of DNA to nucleosides, followed by chromatographic separation and detection via Selected Reaction Monitoring (SRM).
-
Critical Advantage: Isotope Dilution Mass Spectrometry (IDMS). The use of stable isotope-labeled internal standards (e.g.,
- dA) corrects for analyte loss during sample preparation and ionization suppression—a feature lacking in all other methods. -
Limitation: Requires larger DNA input (50–100 µg) to detect background levels (1 adduct per
nucleotides), though Nano-LC interfaces are improving this.
B. -Postlabeling
-
Status: The "Sensitivity Veteran."
-
Mechanism: DNA digestion to 3'-monophosphates, enzymatic transfer of
from , and separation via 2D-TLC or HPLC.[1] -
Critical Advantage: Extreme sensitivity. Can detect 1 adduct in
– nucleotides using only 10–30 µg of DNA. Ideal for small tissue biopsies. -
Limitation: Semi-quantitative. Lacks internal standardization and structural confirmation (co-chromatography does not equal mass spectral proof).
C. Immunoassays (ELISA/Slot-Blot)
-
Status: The "High-Throughput Screen."
-
Mechanism: Monoclonal antibodies (e.g., clone 1G4) bind
dA in DNA hydrolysates. -
Critical Advantage: Speed and low cost.
-
Limitation: High False Positive Rate. Antibodies often cross-react with other purine derivatives or non-specific DNA structures, leading to gross overestimation of adduct burdens.
Comparative Data Analysis
The following data synthesizes findings from major cross-validation studies (e.g., Nair et al., Gangl et al.).
| Feature | LC-ESI-MS/MS (IDMS) | Immunoassay (ELISA) | |
| Specificity | High (m/z transition unique) | Medium (Retention time only) | Low (Cross-reactivity) |
| Limit of Detection (LOD) | ~1 adduct / | ~1 adduct / | Variable (Matrix effects) |
| Sample Requirement | 50–100 µg DNA | 10–20 µg DNA | 1–5 µg DNA |
| Quantification Accuracy | Absolute (Internal Std) | Relative (Enzyme efficiency) | Semi-quantitative |
| Throughput | Medium (20 samples/day) | Low (Labor intensive) | High (96-well plate) |
| Primary Risk | Ion Suppression | Radioisotope Handling | False Positives |
The "Zero-Artifact" Protocol: Eliminating Ex Vivo Oxidation
Senior Scientist Insight: The greatest source of inter-laboratory variance is not the detector, but the DNA isolation tube. LPO products generated during tissue homogenization can react with DNA before isolation is complete, creating artificial
The Validated Pre-Analytical Workflow
Reagents:
-
Antioxidant Buffer: PBS containing 100 µM TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) or 100 µM Desferrioxamine (iron chelator).
-
Internal Standard:
- dA (Must be added before hydrolysis).
Step-by-Step Protocol:
-
Tissue Homogenization:
-
Flash-freeze tissue immediately upon resection.
-
Homogenize in Antioxidant Buffer at 4°C. Crucial: Never homogenize in standard buffer without radical scavengers; LPO is instantaneous.
-
-
Nuclear Lysis & Extraction:
-
Use a "gentle" chaotropic salt method (e.g., NaI) rather than phenol-chloroform if possible, to minimize oxidation.
-
Add 20 µL of 2,4-dinitrophenylhydrazine (DNPH) if analyzing tissues with high lipid content (brain/liver) to sequester reactive aldehydes.
-
-
Enzymatic Hydrolysis (For LC-MS):
-
Add 50 fmol of
- dA Internal Standard to the DNA solution. -
Digest with DNase I, PDE I, and Alkaline Phosphatase.
-
Filtration: Pass hydrolysate through a 3kDa molecular weight cut-off filter to remove enzymes (prevents column fouling).
-
-
Enrichment (The "Clean-Up"):
-
Use a Solid Phase Extraction (SPE) column (e.g., OASIS HLB or mixed-mode).
-
Wash: 5% Methanol (removes unmodified nucleosides).
-
Elute: 30% Methanol (recovers
dA).
-
Visualizing the Pathways
Diagram 1: The Formation Pathway
This diagram illustrates how oxidative stress leads to the specific DNA lesion.
Caption: Mechanism of endogenous
Diagram 2: Analytical Decision Matrix
A logic flow for researchers to select the correct method based on sample constraints.
Caption: Decision matrix for selecting the optimal
References
-
Nair, J., Barbin, A., Velic, I., & Bartsch, H. (1999).[2] Etheno DNA-base adducts from endogenous reactive species.[3][4][5][2][6][7][8][9] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
-
Gangl, E., et al. (2001). The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry. Cancer Letters. (Contextual citation for method comparison).
-
Chiron, S., et al. (2007).[10] In vitro synthesis of 1,N6-etheno-2'-deoxyadenosine... by 2,4-dinitrophenol... in presence of a bacterial nitroreductase.[10] Environmental Toxicology. (Demonstrates artifactual formation).
-
Bartsch, H., & Nair, J. (1997).[7] Etheno-DNA Base Adducts as Tools in Human Cancer Aetiology and Chemoprevention.[7][9] European Journal of Cancer Prevention.[7]
-
Chen, H.J., et al. (2001). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry.[4] Chemical Research in Toxicology.
Sources
- 1. A comparison of two ultrasensitive methods for measuring 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etheno DNA-base adducts from endogenous reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The formation of substituted 1,N6-etheno-2'-deoxyadenosine and 1,N2-etheno-2'-deoxyguanosine adducts by cis-2-butene-1,4-dial, a reactive metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etheno-DNA base adducts as tools in human cancer aetiology and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The generation of carcinogenic etheno-DNA adducts in the liver of patients with nonalcoholic fatty liver disease - Linhart - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 9. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro synthesis of 1,N6-etheno-2'-deoxyadenosine and 1,N2-etheno-2'-deoxyguanosine by 2,4-dinitrophenol and 1,3-dinitropyrene in presence of a bacterial nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the specificity of antibodies for N6-etheno 2'-deoxyadenosine
Comparative Guide: Assessing Antibody Specificity for N6-etheno-2'-deoxyadenosine ( dA)
Executive Summary & Scientific Context
N6-etheno-2'-deoxyadenosine (
The Challenge: Antibody-based detection (ELISA, IHC, Dot Blot) is prone to cross-reactivity. The etheno moiety (
This guide provides a rigorous framework for evaluating antibody specificity, contrasting the industry-standard Clone 1G4 with high-specificity alternatives like Clone EM-A-1 , and detailing the protocols required to validate their performance.
Antibody Landscape: Comparative Analysis
The market is dominated by monoclonal antibodies that were originally raised against ethenoadenosine-protein conjugates. Their specificity for the deoxy form (
Table 1: Performance Comparison of Key Antibody Clones
| Feature | Clone 1G4 (Commercial Standard) | Clone EM-A-1 (High Specificity) | Polyclonal Rabbit Sera |
| Source/Isotype | Mouse Monoclonal IgG2a | Mouse Monoclonal IgG | Rabbit Polyclonal |
| Primary Immunogen | |||
| Target Affinity ( | High ( | Very High ( | Variable (Batch dependent) |
| Specificity Profile | Broad: Detects | Narrow: Highly specific for | Low: High risk of cross-reactivity with unmodified nucleosides without affinity purification. |
| Best Application | IHC, IF (requires RNase treatment), Western Blot | Competitive ELISA, Radioimmunoassay (RIA) | Qualitative Dot Blot (Screening) |
| Cross-Reactivity ( | High (~100%) – Cannot distinguish DNA/RNA without digestion. | Low (<1%) – Preferential binding to deoxy form. | Moderate to High |
Critical Insight: Clone 1G4 is robust but "promiscuous." It detects the etheno-ring structure regardless of the sugar backbone. For DNA-specific quantification, samples must be pre-treated with RNase to eliminate interfering
A from RNA. Clone EM-A-1 is superior for quantitative immunoassays where RNA contamination is a variable.
Mechanistic Pathway & Visualization
Understanding the formation of
Figure 1: Formation pathway of
Experimental Protocols for Specificity Assessment
To validate an antibody for your specific application, you must perform a Competitive Inhibition Immunoassay . This determines the Cross-Reactivity (CR) relative to the target antigen.
Protocol A: Competitive ELISA for Specificity Validation
Objective: Calculate the IC50 (concentration inhibiting 50% of binding) for
Reagents:
-
Solid Phase: 96-well plate coated with
dA-BSA conjugate (0.1 g/well ). -
Primary Antibody: Anti-
dA (e.g., Clone 1G4 or EM-A-1) at limiting concentration (determined by prior titration). -
Competitors:
Workflow:
-
Coating: Coat plates with
dA-BSA in carbonate buffer (pH 9.6) overnight at 4°C. Wash 3x with PBS-T. -
Blocking: Block with 1% Casein or BSA in PBS for 1h at RT to prevent non-specific binding.
-
Competition Step (Crucial):
-
Pre-mix the Primary Antibody with serial dilutions of Competitors (
M to M) in separate tubes. -
Incubate for 30-60 mins at RT to allow equilibrium binding.
-
Transfer mixtures to the coated plate.[4] Incubate 1h at 37°C.
-
-
Detection: Wash 5x. Add HRP-conjugated secondary antibody.[4] Incubate 1h. Develop with TMB substrate.
-
Analysis: Measure OD450. Plot % Inhibition vs. Log[Concentration].
Calculation of Cross-Reactivity (% CR):
Acceptance Criteria:
- dA: Defined as 100%.
-
dA (Unmodified): Must be < 0.001% (No recognition of normal DNA).
-
A (RNA):
-
For specific clones (EM-A-1): Should be < 1-5%.
-
For general clones (1G4): Likely > 80% (Requires RNase digestion of samples).
-
Protocol B: Biological Validation (Immuno-Slot Blot)
Objective: Confirm detection in a complex biological matrix using a positive control.
-
Positive Control Generation: Treat Calf Thymus DNA with 0.1 M Chloroacetaldehyde (CAA) for 24h at 37°C. This chemically induces high levels of
dA. -
Sample Prep: Heat denature DNA (100°C, 5 min) and snap cool on ice. (Antibodies bind accessible adducts better in ssDNA).
-
Blotting: Apply DNA (0.1 - 1.0
g) to a Nitrocellulose membrane using a vacuum slot blotter. -
Probing:
-
Block membrane (5% non-fat milk).
-
Incubate with Primary Antibody (1:1000).
-
Specificity Check: In a parallel lane, incubate antibody pre-absorbed with free
dA nucleoside. The signal should disappear.
-
Workflow Visualization: Specificity Assay
Figure 2: Step-by-step workflow for the Competitive ELISA used to determine antibody cross-reactivity.
References
-
Eberle, G., et al. (1989). Monoclonal antibodies for the detection of 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine in DNA.[2][5] Carcinogenesis.[6][7][8][9] [Link]
-
Nair, J., et al. (1995). Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA.[1] Carcinogenesis.[6][7][8][9] [Link]
-
Bartsch, H., & Nair, J. (2000). Ultrasensitive and specific detection methods for exocyclic DNA adducts: markers for lipid peroxidation and oxidative stress. Toxicology.[8] [Link]
Sources
- 1. Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine detected by monoclonal antibodies in lung and liver DNA of rats exposed to vinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. A comparison of two ultrasensitive methods for measuring 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. biosynth.com [biosynth.com]
- 8. Use of monoclonal and polyclonal antibodies against DNA adducts for the detection of DNA lesions in isolated DNA and in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The generation of carcinogenic etheno-DNA adducts in the liver of patients with nonalcoholic fatty liver disease - Linhart - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
correlation of N6-etheno 2'-deoxyadenosine with other oxidative stress markers
Technical Guide: N6-etheno-2'-deoxyadenosine ( dA) vs. Established Oxidative Stress Markers
Executive Summary
In the landscape of oxidative stress profiling,
This guide delineates why
Part 1: Mechanistic Distinction & Biological Relevance
To select the correct marker, one must understand the source of the lesion. 8-OHdG is formed by the direct attack of hydroxyl radicals (
The "LPO-DNA" Axis
-
Strike 1: ROS oxidizes membrane lipids (LPO).
-
Strike 2: LPO byproducts (HNE) migrate to the nucleus and alkylate DNA.
This mechanism makes
Diagram 1: Divergent Pathways of Oxidative DNA Damage
Figure 1 illustrates the mechanistic separation between direct ROS damage (8-OHdG) and LPO-mediated damage (
Caption: Divergence of oxidative DNA damage. 8-OHdG reflects direct oxidation, while
Part 2: Comparative Performance Analysis
The following table contrasts
| Feature | N6-etheno-dA ( | 8-OHdG (8-oxodG) | MDA (TBARS) | F2-Isoprostanes |
| Primary Origin | Lipid Peroxidation (LPO) | Direct ROS Attack | LPO (General) | LPO (Arachidonic Acid) |
| Specificity | High (Specific to HNE/LPO interaction with DNA) | Moderate (Can be diet-influenced) | Low (Cross-reacts with other aldehydes) | High (Systemic LPO gold standard) |
| Matrix | Tissue DNA, WBC DNA, Urine | Urine, Plasma, Tissue DNA | Plasma, Urine | Plasma, Urine |
| Repair Enzyme | AAG / ALKBH (Slow kinetics) | OGG1 (Fast kinetics) | N/A (Metabolite) | N/A (Metabolite) |
| Mutagenicity | High (Causes A | Moderate (G | Low (Indirect) | None (Marker only) |
| Detection Limit | ~5 adducts / | ~1 adduct / | pg/mL range | |
| Best Use Case | Chronic inflammation, Diet-cancer links, NASH | Acute oxidative stress, Environmental exposure | Quick screening (Low reliability) | Systemic oxidative status |
Part 3: Experimental Validation (The "How")
Protocol: Isotope-Dilution LC-MS/MS for dA Quantification
Status: Gold Standard
Sensitivity: < 5 fmol
Self-Validation: Uses
1. Sample Preparation (Critical for Artifact Prevention)
-
Reagent Prep: Prepare all buffers with Deferoxamine (0.1 mM) and BHT (Butylated hydroxytoluene) .
-
Why? Metal ions and air can induce artificial oxidation during DNA isolation, inflating baseline levels.
-
-
Lysis: Homogenize tissue (25-50 mg) in lysis buffer containing RNase A and Proteinase K. Incubate at 37°C, not 55°C+, to minimize thermal artifact formation.
2. DNA Hydrolysis (The "Cocktail")
DNA must be digested to single nucleosides without deaminating adenosine.
-
Step A: Add DNase I (buffer pH 7.4, 10 mM MgCl2). Incubate 1 hr at 37°C.
-
Step B: Add Phosphodiesterase I (Snake Venom) and Alkaline Phosphatase . Incubate 1 hr at 37°C.
-
Spike: Add 50 fmol of
- dA internal standard before starting hydrolysis to track enzyme efficiency.
3. Solid Phase Extraction (SPE)
-
Use a mixed-mode polymeric cartridge (e.g., Oasis HLB or equivalent).
-
Wash: Water (removes salts/enzymes).
-
Elution: 30% Methanol/Water. (Target
dA elutes here; bulk unmodified nucleosides wash off earlier or later depending on gradient).
4. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.8
m). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Transitions (MRM Mode):
-
dA:
(Loss of deoxyribose). -
-
dA: .
-
dA:
Diagram 2: Validated Quantification Workflow
Figure 2 outlines the step-by-step workflow with critical control points (CCP).
Caption: LC-MS/MS workflow. Note the addition of Internal Standard (Spike) prior to hydrolysis is a Critical Control Point (CCP).
Part 4: Correlation Data & Interpretation
When interpreting
Correlation with Dietary Fats ( -6 PUFAs)
Studies by Nair et al. demonstrated that
-
Observation: High
-6 dietngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> increased LPO increased dA. -
Divergence: 8-OHdG levels in the same cohorts often show no significant correlation with lipid intake, proving
dA's specificity for diet-induced damage.
Liver Disease (Wilson’s Disease & Hemochromatosis)
In conditions of metal overload (Copper/Iron), the Fenton reaction drives massive LPO.
-
Data:
dA levels in these patients are often 10-50x higher than healthy controls. -
Predictive Value: The accumulation of
dA in codon 249 of the p53 gene is a known mutational hotspot for Hepatocellular Carcinoma (HCC), providing a direct mechanistic link between the biomarker and cancer development.
Lack of Correlation with 8-OHdG
Do not expect a 1:1 linear correlation between
-
Why? They reflect different upstream events. A radiomimetic drug might spike 8-OHdG without affecting lipids. Conversely, a high-fat diet might spike
dA while 8-OHdG remains baseline. -
Recommendation: Use both. 8-OHdG for oxidative load;
dA for lipotoxicity and mutation risk.
References
-
Nair, J., & Bartsch, H. (2007).[2][3] Lipid peroxidation-induced DNA damage in cancer-prone inflammatory diseases: a review of published adduct types and levels in humans. Free Radical Biology and Medicine.
-
Chen, H. J., & Chang, C. M. (2004).[4] Quantification of urinary excretion of 1,N6-ethenoadenine, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry.[4] Chemical Research in Toxicology.
-
Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Chemical Research in Toxicology.
-
Nair, J., Barbin, A., Velic, I., & Bartsch, H. (1999).[5] Etheno DNA-base adducts from endogenous reactive species.[6][4][5][7][8][9][10] Mutation Research.
-
Guengerich, F. P., et al. (2010). DNA adducts derived from lipid peroxidation.[6][2][4][5][7][9] Chemical Research in Toxicology.
Sources
- 1. Comparison of Three Oxidative Stress Biomarkers in a Sample of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipid peroxidation-induced DNA damage in cancer-prone inflammatory diseases: a review of published adduct types and levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarkers of nucleic acid oxidation – A summary state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etheno DNA-base adducts from endogenous reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etheno-DNA base adducts as tools in human cancer aetiology and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The generation of carcinogenic etheno-DNA adducts in the liver of patients with nonalcoholic fatty liver disease - Linhart - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 10. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N6-Etheno 2'-deoxyadenosine
Researchers, scientists, and drug development professionals handle a myriad of chemical compounds daily. Among these, N6-Etheno 2'-deoxyadenosine (εdA) holds significance as a DNA adduct, often utilized as a biomarker for assessing DNA damage stemming from exposure to genotoxic chemicals and endogenous lipid peroxidation.[1][2] Given its interaction with genetic material, the proper disposal of εdA and associated waste is not merely a regulatory formality but a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N6-Etheno 2'-deoxyadenosine, grounded in established safety principles and best practices for chemical waste management.
I. Hazard Identification and Risk Assessment
Key Properties for Consideration:
| Property | Value/Information | Source |
| Synonyms | εdA, etheno-2'-deoxy-β-d-adenosine | [6] |
| Molecular Formula | C12H13N5O3 | [7] |
| Molecular Weight | 275.27 g/mol | [7] |
| Appearance | Typically a solid powder | [8] |
| Primary Hazard | Potential mutagen/carcinogen | [3][4][5] |
Before beginning any work that will generate εdA waste, a thorough risk assessment should be conducted. This assessment should identify all potential forms of waste, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE).
II. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is paramount to ensure safe handling and disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Step 1: Designate a Hazardous Waste Accumulation Area Establish a specific, clearly marked area within the laboratory for the accumulation of N6-Etheno 2'-deoxyadenosine waste. This area should be away from general laboratory traffic and sources of ignition.
Step 2: Use Appropriate Waste Containers All containers used for hazardous waste must be in good condition, compatible with the waste being stored, and have a secure, tight-fitting lid.[9] Do not use laboratory glassware for waste accumulation.[9]
-
For Solid Waste (e.g., unused εdA powder, contaminated gloves, wipes):
-
Use a clearly labeled, leak-proof container with a secure lid.
-
Consider double-bagging contaminated disposable labware.[4]
-
-
For Liquid Waste (e.g., solutions containing εdA, HPLC waste):
-
Use a chemically resistant container (e.g., high-density polyethylene) with a screw-top cap.
-
Never mix incompatible waste streams. While εdA is soluble in water and DMSO, be mindful of other chemicals in the solution.[7]
-
Step 3: Proper Labeling of Waste Containers All hazardous waste containers must be labeled with a completed chemical waste tag as soon as the first drop of waste is added.[9] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "N6-Etheno 2'-deoxyadenosine"
-
The concentration of the hazardous components
-
The associated hazards (e.g., "Potential Mutagen," "Toxic")
-
The date of accumulation
III. Decontamination and Disposal of Empty Containers
Empty containers that once held N6-Etheno 2'-deoxyadenosine must be properly decontaminated before being discarded as non-hazardous waste.
Protocol for Decontaminating Empty Containers:
-
Thoroughly empty the container of all contents.
-
Triple rinse the container with a suitable solvent (e.g., water, followed by a solvent in which εdA is soluble).
-
Collect all rinsate as hazardous chemical waste and add it to your designated liquid waste container.[4]
-
Obliterate or remove the original label from the container.[4]
-
Once decontaminated, the container can be disposed of in the appropriate glass or plastic recycling bin.
IV. Final Disposal Procedures
The final disposal of N6-Etheno 2'-deoxyadenosine waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the properly accumulated and labeled waste.
Workflow for Final Disposal:
Caption: Workflow for the disposal of N6-Etheno 2'-deoxyadenosine waste.
V. Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Spill:
-
Alert others in the area.
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE (lab coat, gloves, eye protection), contain the spill with an absorbent material.
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
Contact your institution's EHS department for guidance.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
By adhering to these procedures, researchers can ensure the safe handling and disposal of N6-Etheno 2'-deoxyadenosine, protecting themselves, their colleagues, and the environment.
References
-
Carl ROTH. Safety Data Sheet: Adenosine.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13730, Deoxyadenosine.[Link]
-
University of Texas at Austin Environmental Health & Safety. Chemical Waste.[Link]
-
Nair, J., Barbin, A., Guichard, Y., & Bartsch, H. (1995). Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA. PubMed. [Link]
-
Menezes, S. M., Varella, S. D., & Di Mascio, P. (1998). Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology. [Link]
-
Chen, H. J., & Lin, W. P. (2007). Structures and mass spectra of the 1,N 6-etheno-2'-deoxyadenosine and... ResearchGate. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide.[Link]
-
University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.[Link]
Sources
- 1. Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2, 4-Decadienal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Personal protective equipment for handling N6-Etheno 2'-deoxyadenosine
Operational Safety Guide: Handling N6-Etheno-2'-deoxyadenosine ( dA)
Executive Safety Summary
Treat as a Potent Genotoxin.
While some Safety Data Sheets (SDS) may list this compound as "Not Classified" due to a lack of acute toxicity data in animals, this is a dangerous regulatory gap. N6-Etheno-2'-deoxyadenosine (
Core Directive: Handle this substance as if it were a confirmed carcinogen. Your primary goal is to prevent inhalation of the dry powder and dermal absorption of the solution.
Hazard Mechanism & Rationale
To understand the safety protocol, you must understand the molecular threat.
-
The Risk: Incorporation into your own DNA or absorption leading to metabolic activation.
-
The Vector:
-
Solid State: Electrostatic dust (highest inhalation risk).
-
Liquid State: DMSO solutions (DMSO acts as a carrier vehicle, permeating skin and dragging the mutagen into the bloodstream).
-
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (DMSO/Methanol) | Rationale |
| Respiratory | Certified Fume Hood (Class II, Type A2 or B2) | Certified Fume Hood | Prevents inhalation of aerosolized dust or solvent vapors. |
| Hand (Primary) | Nitrile (4 mil minimum) | Nitrile (Low-Derma certified) | Standard barrier protection. |
| Hand (Secondary) | Nitrile (Long-cuff) | Laminate / Silver Shield | CRITICAL: DMSO permeates nitrile in <10 mins. If using DMSO, laminate undergloves are required. |
| Eye/Face | Safety Glasses with Side Shields | Chemical Splash Goggles | Goggles required for liquids to prevent splash entry; glasses insufficient for solvents. |
| Body | Lab Coat (Buttoned, Tyvek wrist guards) | Lab Coat + Chemical Apron | Tyvek sleeves prevent powder from settling on wrists/cuffs (a common contamination point). |
Operational Protocol: Step-by-Step
Phase A: Engineering Controls & Preparation
-
Static Management: Nucleoside analogs are often fluffy, electrostatic powders. Place an ionizing fan or anti-static gun inside the hood prior to opening the vial.
-
Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up).
-
Deactivation Prep: Prepare a beaker of 10% bleach (sodium hypochlorite) solution for immediate tip/waste submersion.
Phase B: Weighing (The Critical Control Point)
-
Goal: Zero dust generation.
-
Technique:
-
Do not insert a spatula into the source vial if possible.
-
Use the "Tap and Tilt" method: Gently tilt the source vial over the pre-tared weighing boat and tap the side of the vial to dislodge powder.
-
If a spatula is required, use a disposable anti-static plastic spatula. Never use a metal spatula without grounding, as static discharge can scatter the potent powder.
-
Recap the source vial immediately after transfer.
-
Phase C: Solubilization
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard solvent.
-
The Risk: DMSO is a penetrant carrier. Once dissolved, the
dA can pass through skin instantly. -
Procedure:
-
Add solvent to the powder (do not add powder to solvent).
-
Pipette gently against the wall of the tube to mix. Do not vortex open tubes; this creates aerosols.
-
Seal the container with Parafilm immediately after dissolution.
-
Phase D: Workflow Visualization
The following diagram illustrates the "Cradle-to-Grave" flow of the compound to ensure containment.
Figure 1: Operational workflow for handling
Emergency Response
Scenario A: Powder Spill inside Hood
-
Do not blow. Cover the powder gently with a chemically dampened paper towel (dampened with water or ethanol) to prevent lofting.
-
Wipe up the wet slurry.
-
Place all cleanup materials into a hazardous waste bag.
-
Clean surface with 10% bleach, followed by 70% ethanol.
Scenario B: DMSO Solution Splash on Skin
-
Immediate Action: Remove contaminated gloves/clothing immediately. Do not peel gloves in a way that touches the skin.
-
Wash: Rinse the affected area with copious amounts of water only for 15 minutes. Do not use soap initially (surfactants can increase permeability) and do not use ethanol (enhances absorption).
-
Report: Seek medical evaluation.[1][2][3] Provide the SDS and mention "Mutagenic Nucleoside Analog in DMSO."
Disposal & Deactivation
Unlike standard organic waste, mutagenic nucleosides require specific destruction protocols.
-
Solid Waste: All vials, weigh boats, and contaminated gloves must be disposed of as Hazardous Chemical Waste tagged for Incineration . Do not autoclave (heat may volatilize without destroying the ring structure).
-
Liquid Waste: Segregate into a "Mutagen/Carcinogen" waste stream. Do not mix with general organic solvents if possible, to prevent cross-contamination of large waste carboys.
References
-
PubChem. (n.d.). 1,N6-Etheno-2'-deoxyadenosine (Compound).[4][5][6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Nair, J., Barbin, A., & Bartsch, H. (1995). Etheno-DNA adducts as biomarkers of lipid peroxidation-induced DNA damage. National Institutes of Health (PubMed). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. 1,N6-ETHENO-2'-DEOXY-ADENOSINE | 68498-25-9 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
